molecular formula C12H24N2O2 B7882132 tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

Cat. No.: B7882132
M. Wt: 228.33 g/mol
InChI Key: PLGVKICJVCBSQF-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(9-8-13)10-6-4-5-7-10/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGVKICJVCBSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate, a key bifunctional building block in modern organic and medicinal chemistry. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of N-cyclopentylethylenediamine creates a versatile intermediate with differentiated reactivity between its primary and protected secondary amine functionalities. This document details a validated synthesis protocol, comprehensive characterization data, and discusses its application as a precursor in the development of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in multi-step synthetic campaigns.

Introduction and Core Concepts

Organic carbamates are a critical class of compounds in medicinal chemistry, often utilized as stable isosteres for amide bonds or as protecting groups for amines.[1][2] The carbamate moiety can enhance metabolic stability, improve cell membrane permeability, and participate in key hydrogen bonding interactions with biological targets.[1][3]

tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (henceforth referred to as 1 ) belongs to the family of N-Boc protected diamines. The Boc group is a cornerstone of modern peptide and organic synthesis, prized for its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.[4] In compound 1 , the Boc group selectively masks the secondary amine, leaving a free primary amine. This orthogonal protection strategy is the foundation of its utility, allowing for sequential, site-selective modifications. For instance, the primary amine can undergo nucleophilic addition, reductive amination, or acylation, while the Boc-protected secondary amine remains inert. Subsequent removal of the Boc group unmasks the secondary amine for further functionalization.

This differential reactivity makes compound 1 a valuable intermediate for constructing complex scaffolds, such as the diazepane core found in some pharmaceuticals.[4]

Physicochemical and Structural Properties

The fundamental properties of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValueReference
IUPAC Name tert-butyl (2-aminoethyl)(cyclopentyl)carbamate
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.34 g/mol
CAS Number 1007673-39-3
Appearance Colorless to yellow oil or low-melting solid[5][6]
Canonical SMILES C1CCC(C1)N(C(OC(C)(C)C)=O)CCN

Below is a 2D structural representation of the molecule generated using Graphviz.

Caption: 2D Structure of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate.

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of compound 1 involves the selective mono-N-Boc protection of N-cyclopentylethylenediamine. The key to achieving high selectivity for the secondary amine over the primary amine lies in controlling the stoichiometry and reaction conditions. Direct reductive amination of a Boc-protected amino aldehyde is also a viable, albeit longer, route.[7]

Causality in Experimental Design
  • Precursor: The synthesis begins with N-cyclopentylethylenediamine. This precursor contains two distinct nucleophilic sites: a primary and a secondary amine. The secondary amine is generally more sterically hindered but can be more nucleophilic depending on the solvent and electronic effects.

  • Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is favored for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

  • Selectivity: Achieving mono-protection of a diamine can be challenging. Common strategies include using a large excess of the diamine to statistically favor single modification or carefully controlling stoichiometry (1:1 ratio) in a suitable solvent system.[4][8] For selective protection of the secondary amine in N-cyclopentylethylenediamine, exploiting subtle differences in reactivity and steric hindrance is key. The reaction is typically performed at reduced temperatures to moderate reactivity and improve selectivity.

  • Work-up and Purification: The work-up is designed to remove unreacted starting materials, the Boc-anhydride, and byproducts. An acidic wash can be used to protonate and extract the desired product and any unreacted diamine into the aqueous phase, leaving non-polar impurities behind. After basification, the product is extracted back into an organic solvent.[9] Due to the similar polarities of the starting diamine and the mono-protected product, purification is best achieved via silica gel column chromatography.

Step-by-Step Experimental Protocol

Reaction: Selective N-Boc Protection of N-cyclopentylethylenediamine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-cyclopentylethylenediamine (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and enhance selectivity.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Quenching & Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in Dichloromethane with 0.5% Triethylamine to prevent protonation on the column).

  • Final Product: Combine the pure fractions and concentrate under vacuum to yield tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate as a clear oil or white solid.

Caption: General workflow for the synthesis and purification of the title compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, 9H, ~1.4-1.5 ppm), cyclopentyl protons (multiplets, 9H, ~1.5-1.9 ppm and ~3.8-4.0 ppm for the CH attached to N), ethyl bridge protons (triplets or multiplets, 4H, ~2.7-3.3 ppm), and the primary amine protons (broad singlet, 2H, variable shift).
¹³C NMR Resonances for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for the quaternary C), cyclopentyl carbons (~24, ~32, ~55-58 ppm), ethyl bridge carbons (~40, ~50 ppm), and the carbamate carbonyl (~156 ppm).
FT-IR Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1680-1700 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 229.19.

Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used. The data presented are typical values.[10][11]

Applications in Drug Development and Organic Synthesis

The primary value of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate lies in its role as a versatile synthetic intermediate. Its bifunctional nature, combined with the reliable Boc protection strategy, enables its use in the construction of nitrogen-containing heterocyclic compounds and other complex target molecules.

A key application area is in the synthesis of substituted diazepanes and other privileged scaffolds in medicinal chemistry. The general synthetic logic is outlined below.

Caption: Synthetic utility showing sequential functionalization and cyclization.

Workflow Explanation:

  • Phase 1: The exposed primary amine of compound 1 is reacted with a suitable electrophile. For example, reductive amination with an aldehyde or ketone introduces a new substituent. Acylation with an acyl chloride could also be performed. The Boc group ensures the secondary amine does not compete in this reaction.

  • Phase 2: The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid in DCM, or HCl in dioxane). This reveals the secondary amine. If the molecule was designed appropriately in Phase 1, this newly freed amine can participate in an intramolecular reaction, such as a cyclization, to form a more complex heterocyclic ring system.

This stepwise approach provides chemists with precise control over the construction of complex molecules, making intermediates like tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate indispensable tools in the synthesis of novel therapeutic agents.

References

  • PubChem. tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Tang, W., & Hu, X. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of organic chemistry, 71(22), 8689–8692. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and systemic toxicity study of novel oligo-arginine conjugated prodrugs of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available at: [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available at: [Link]

  • Kumar, V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(4), 247-252. Available at: [Link]

  • The Royal Society of Chemistry. (2007). Experimental Procedures. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. Available at: [Link]

  • Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem. tert-butyl N-(2-aminoethyl)-N-ethylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Available at: [Link]

Sources

N-Boc-N-cyclopentylethylenediamine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Boc-N-cyclopentylethylenediamine Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Strategic Building Block for Peptidomimetics and Small Molecule Drug Discovery

Executive Summary

N-Boc-N-cyclopentylethylenediamine (specifically the isomer tert-butyl (2-aminoethyl)(cyclopentyl)carbamate ) is a specialized diamine building block used critically in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Its value lies in its orthogonal reactivity : it presents a sterically bulky, lipophilic cyclopentyl group "masked" by a Boc-protected nitrogen, while leaving a primary amine free for immediate derivatization.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis pathways, and handling protocols, designed to support high-integrity decision-making in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties

Nomenclature & Structure

There are two potential isomers derived from "N-Boc-N-cyclopentylethylenediamine." In drug discovery, the asymmetric variant (CAS 245070-80-8) is the predominant scaffold for introducing constrained hydrophobic bulk.

  • IUPAC Name: tert-butyl (2-aminoethyl)(cyclopentyl)carbamate

  • Common Name: N-Boc-N-cyclopentyl-1,2-diaminoethane

  • CAS Number: 245070-80-8

  • Molecular Formula: C₁₂H₂₄N₂O₂

  • Molecular Weight: 228.33 g/mol

Key Physicochemical Data
PropertyValueContext for Drug Design
Physical State Viscous Oil / Low-melting SolidHandling requires warming or dilution in DCM.
Boiling Point ~346°C (Predicted)High thermal stability; suitable for thermal flow chemistry.
pKa (Basic Amine) 9.8 ± 0.5 (Predicted)The primary amine is highly nucleophilic and protonated at physiological pH.
pKa (Carbamate) ~ -1.5 (Non-basic)The Boc-protected nitrogen is non-nucleophilic and stable to base.
LogP 2.15 (Predicted)Cyclopentyl group significantly increases lipophilicity compared to ethylenediamine (LogP -2.04).
H-Bond Donors 1 (Primary Amine)Available for H-bonding in active sites.
H-Bond Acceptors 3Carbonyl oxygen and two nitrogens.

Validated Synthetic Methodologies

The "Gold Standard" Stepwise Synthesis (Amino Alcohol Route)

This protocol ensures the Boc group and the Cyclopentyl group are on the same nitrogen, leaving the primary amine free.

Mechanism:

  • Nucleophilic Substitution: Cyclopentylamine opens ethylene oxide (or reacts with 2-bromoethanol) to form the secondary amino alcohol.

  • Chemoselective Protection: The secondary amine is protected with Boc anhydride.

  • Functional Group Interconversion: The hydroxyl group is converted to a primary amine via a Mesylate/Azide intermediate.

Synthesis SM1 Cyclopentylamine Step1 2-Bromoethanol (S_N2 Reaction) SM1->Step1 Int1 2-(Cyclopentylamino)ethanol Step1->Int1 Step2 Boc2O, TEA (N-Protection) Int1->Step2 Int2 N-Boc-N-cyclopentyl- aminoethanol Step2->Int2 Step3 1. MsCl, TEA 2. NaN3 3. H2, Pd/C Int2->Step3 Product N-Boc-N-cyclopentyl- ethylenediamine (CAS 245070-80-8) Step3->Product

Figure 1: Regioselective synthesis of tert-butyl (2-aminoethyl)(cyclopentyl)carbamate ensuring structural fidelity.

Experimental Protocol: Step 3 (Azide Reduction)

Note: This is the critical step to release the free primary amine.

  • Preparation: Dissolve tert-butyl (2-azidoethyl)(cyclopentyl)carbamate (1.0 eq) in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (0.1 eq by mass).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT. Monitor by TLC (stain with Ninhydrin; azide is UV active, amine stains purple).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH 90:10:1) to obtain the pale yellow oil.[1][2]

Reactivity & Stability Profile

Orthogonal Protection Strategy

The utility of this molecule rests on the stability differential between the free primary amine and the Boc-protected secondary amine.

  • Primary Amine (Free): Reacts readily with acid chlorides, isocyanates, and aldehydes (reductive amination).

  • Secondary Amine (Masked): The Boc-cyclopentyl nitrogen is sterically crowded and electronically deactivated. It requires strong acid (TFA or HCl/Dioxane) for deprotection.

Critical Stability Note: The cyclopentyl group adds significant steric bulk. Upon Boc deprotection, the resulting secondary amine (


-cyclopentyl) is moderately hindered. Subsequent couplings to this position may require high-efficiency coupling reagents (e.g., HATU, COMU) or elevated temperatures.

Reactivity Center N-Boc-N-cyclopentyl- ethylenediamine Path1 Reaction at Primary Amine (-NH2) Center->Path1 R-COCl / R-NCO Path2 Acidic Deprotection (TFA/DCM or HCl) Center->Path2 H+ Prod1 Amide/Urea Derivative (Boc Intact) Path1->Prod1 Prod2 N-Cyclopentyl-ethylenediamine (Di-salt) Path2->Prod2

Figure 2: Orthogonal reactivity profile demonstrating selective functionalization.

Applications in Drug Discovery

Kinase Inhibitor Design

The cyclopentyl moiety is a classic "hydrophobic filler" used to occupy the ATP-binding pocket or solvent-exposed hydrophobic regions of kinases (e.g., CDK, JAK inhibitors). The ethylenediamine linker provides a flexible tether to the hinge-binding motif.

Peptidomimetics (Gamma-Turn Mimics)

The N-cyclopentyl group restricts the conformational freedom of the ethylenediamine backbone. When incorporated into a peptide chain, this building block can induce local turn structures (gamma-turns), stabilizing bioactive conformations of peptide drugs.

PROTAC Linker Synthesis

This molecule serves as a versatile "handle" for E3 ligase ligands. The free amine can be coupled to the E3 ligand (e.g., VHL or Cereblon binder), while the Boc group is later removed to attach the linker and the protein-of-interest (POI) ligand.

Handling & Safety (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.

  • Incompatibility: Strong oxidizing agents, acids (premature deprotection), and acid chlorides.

References

  • PubChem Compound Summary. (2025). tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (CAS 245070-80-8). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: tert-Butyl (2-aminoethyl)(cyclopentyl)carbamate. Merck KGaA. Link

  • Organic Chemistry Portal. (2024). Protection of Amino Groups: Boc Protective Group. Link

  • Doyle, M. P., et al. (2018).[1] Synthesis of constrained amino acid building blocks. Organic Syntheses, 95, 157-176.[1] Link

  • BenchChem. (2025).[3] Technical Support: N-Boc-N-methylethylenediamine (Analogous Reactivity). Link

Sources

N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester: Comprehensive SDS, Handling Protocols, and Synthetic Utility in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the protein of interest (POI) ligand to the E3 ligase recruiter. N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester (CAS: 245070-80-8) has emerged as a highly specialized, orthogonal building block for synthesizing aliphatic, sterically hindered linkers [1].

This technical whitepaper provides an in-depth analysis of the compound’s structural rationale, critical Safety Data Sheet (SDS) parameters, and self-validating experimental workflows. By bridging the gap between chemical safety and synthetic utility, this guide equips drug development professionals with the foundational knowledge required to safely and effectively incorporate this building block into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The utility of N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester lies in its highly specific structural motifs, which allow for controlled, step-wise functionalization.

  • Orthogonal Reactivity: The molecule is a mono-Boc protected diamine. The primary amine is completely unshielded and highly nucleophilic, making it primed for immediate amide coupling or reductive amination. The secondary amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, preventing unwanted polymerization or cross-reactivity during the initial coupling phase [5].

  • Steric Bulk & Cooperativity (α): The inclusion of the cyclopentyl ring is a deliberate design choice. While linear alkyl linkers (like standard N-Boc-ethylenediamine) offer flexibility, they can suffer from high entropic penalties upon binding. The cyclopentyl group introduces steric bulk and rigidity. In the context of a PROTAC ternary complex (POI::PROTAC::E3), this rigidity restricts the conformational degrees of freedom, which can drastically alter the cooperativity factor (α)—potentially locking the degrader into a bioactive conformation that favors ternary complex formation over non-productive binary states [4].

  • Lipophilicity: Alkyl and cycloalkyl linkers are increasingly preferred over traditional polyethylene glycol (PEG) linkers to reduce the polar surface area (PSA) and enhance passive membrane permeability, a critical bottleneck for high-molecular-weight PROTACs [3].

Quantitative Data Summary
Property / Hazard ParameterValue / Description
Chemical Name N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester
CAS Number 245070-80-8
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Physical Form Light-green to Brown Liquid [1]
Storage Temperature 2-8 °C (Store under Inert Atmosphere)
GHS Hazard Class Skin Corr. 1B, Eye Dam. 1, STOT SE 3
Signal Word Danger
Hazard Statements H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) [2]

Safety Data Sheet (SDS) & Hazard Mitigation

Handling N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester requires strict adherence to safety protocols. The hazards associated with this compound are not arbitrary; they are a direct consequence of its chemical structure.

Hazard Causality & Toxicology

As a primary aliphatic amine, this compound is highly basic (pKa ~10.5) and acts as a strong nucleophile. This is the root cause of its H314 (severe skin burns) and H318 (serious eye damage) classifications [2]. Upon contact with physiological moisture (sweat, tears), the amine undergoes rapid exothermic dissolution. The resulting localized high pH causes immediate alkaline hydrolysis (saponification) of lipid bilayers in the skin and cornea, leading to deep tissue necrosis if not immediately neutralized or diluted. Furthermore, its volatility at room temperature leads to H335 (respiratory irritation) , as the basic vapors can irritate the mucous membranes of the respiratory tract.

Self-Validating Handling Protocols

To ensure a self-validating safety system, the following protocols must be implemented:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to mitigate inhalation risks (H335).

  • Immediate First Aid (Dilution over Neutralization): In the event of dermal exposure, the immediate response must be continuous flushing with copious amounts of water for at least 15 minutes. Causality: Water rapidly dilutes the localized alkaline concentration. Attempting to neutralize the spill on the skin with an acid (e.g., acetic acid) is contraindicated, as the resulting exothermic acid-base neutralization can cause secondary thermal burns.

  • Storage Integrity: The compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen) [1]. Causality: Primary amines readily react with atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts, degrading the purity of the reagent. Additionally, because the Boc group is acid-labile, the compound must be stored strictly away from Lewis or Brønsted acids to prevent premature deprotection.
    

Synthetic Utility & Experimental Workflows

The following protocols detail the step-wise integration of N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester into a PROTAC linker assembly.

Protocol 1: Primary Amine Functionalization (Amide Coupling)

Rationale: The primary amine is sterically unhindered, allowing for rapid amide bond formation with a target protein ligand (e.g., a carboxylic acid derivative of a kinase inhibitor).

  • Pre-activation: Dissolve the carboxylic acid POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures complete formation of the active ester before introducing the amine, minimizing side reactions such as the guanidinylation of the primary amine by unreacted HATU.

  • Coupling: Add N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester (1.1 eq) dropwise to the activated ester solution.

  • Reaction: Stir for 2-4 hours at room temperature. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection (Revealing the Secondary Amine)

Rationale: Removing the acid-labile Boc group exposes the sterically hindered secondary cyclopentyl amine, preparing it for the final coupling to the E3 ligase ligand (e.g., a thalidomide derivative).

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 (v/v) TFA:DCM ratio.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours until LC-MS indicates complete consumption of the starting material.

  • Azeotropic Removal: Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3x). Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring harsh basic aqueous workups that might hydrolyze or degrade sensitive functional groups on the PROTAC ligand.

  • Next Steps: The resulting TFA salt can be used directly in the subsequent SNAr or amide coupling step by utilizing an excess of DIPEA to free-base the amine in situ.

Process Visualization

The following diagram illustrates the logical flow of the two-step linker assembly utilizing this specific chemical building block.

G Start N-(2-aminoethyl)-N-cyclopentylcarbamate tert-butyl ester Step1 Step 1: Amide Coupling (Ligand-COOH, HATU, DIPEA, DMF) Start->Step1 Int Boc-Protected Intermediate (Ligand-Linker) Step1->Int Step2 Step 2: Boc Deprotection (TFA, DCM, 0°C to RT) Int->Step2 Final Revealed Secondary Cyclopentyl Amine (Ready for E3 Ligase Coupling) Step2->Final

Synthetic workflow for PROTAC linker assembly using N-(2-aminoethyl)-N-cyclopentylcarbamate.

References

  • Békés, M., Langley, D.R., & Crews, C.M. "PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy". Nature Reviews Drug Discovery / Molecular Cancer (2022). Available at:[Link]

solubility of N-Boc-N-cyclopentyl-1,2-diaminoethane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-Boc-N-cyclopentyl-1,2-diaminoethane

Part 1: Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of N-Boc-N-cyclopentyl-1,2-diaminoethane. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data points to explain the underlying chemical principles governing the compound's solubility. We will dissect its molecular structure to predict its behavior in various solvent systems, provide a detailed, field-tested protocol for empirical solubility determination, and offer practical guidance for its handling and use in a laboratory setting. The core of this guide is a robust, step-by-step experimental workflow for generating reliable and reproducible solubility data, ensuring scientific integrity and empowering researchers to make informed decisions in their experimental design.

Part 2: Molecular Profile and Physicochemical Analysis

To understand the , we must first analyze its structure and the interplay of its functional groups.

The molecule consists of three key components:

  • A 1,2-diaminoethane backbone: This core is inherently polar and capable of hydrogen bonding, particularly at the secondary amine (NH).

  • A cyclopentyl group: A non-polar, hydrophobic aliphatic ring that significantly increases the molecule's lipophilicity.

  • A tert-butyloxycarbonyl (Boc) protecting group: This is a bulky, lipophilic group that "masks" the reactivity of one of the amine nitrogens. The Boc group dramatically influences the molecule's overall properties, reducing the polarity and hydrogen bonding capability of the parent diamine.

Caption: Chemical structure of N-Boc-N-cyclopentyl-1,2-diaminoethane.

Predicted Physicochemical Properties:

ParameterPredicted Value/CommentRationale
Molecular Weight ~242.37 g/mol Sum of atomic weights.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5The combination of the highly lipophilic Boc and cyclopentyl groups outweighs the polar diamine backbone, suggesting a preference for non-polar environments.
Hydrogen Bond Donors 1 (the secondary amine)The Boc group removes one potential H-bond donor.
Hydrogen Bond Acceptors 3 (the secondary amine and the two Boc carbonyl oxygens)The carbonyl oxygens on the Boc group can accept hydrogen bonds.
pKa (Conjugate Acid) 8.5 - 9.5The pKa of the secondary amine is expected to be slightly lower than that of a typical secondary amine due to the electron-withdrawing effect of the adjacent Boc-protected nitrogen.

Part 3: Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of N-Boc-N-cyclopentyl-1,2-diaminoethane—with significant hydrophobic regions and a single polar site—dictates its solubility.

  • Aqueous Solubility (Water, PBS): Expected to be very low. The large, non-polar surface area presented by the cyclopentyl and Boc groups will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. At physiological pH (~7.4), the secondary amine will be partially protonated, which may slightly increase solubility, but it is unlikely to overcome the compound's overall hydrophobicity.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility is predicted. These solvents can effectively solvate the entire molecule. Their polarity can interact with the amine and carbonyl groups, while their organic nature accommodates the hydrophobic portions. DMSO is often an excellent choice for creating stock solutions of such compounds.

  • Polar Protic Solvents (Methanol, Ethanol): Good to moderate solubility is expected. These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and Boc-carbonyl groups. However, their hydrogen-bonding network is less extensive than water's, making them better able to accommodate the hydrophobic moieties.

  • Non-Polar Solvents (DCM, Chloroform, Ethyl Acetate): Moderate to high solubility is likely. Dichloromethane (DCM) and chloroform should be very effective due to their ability to solvate moderately polar compounds without the energetic penalty associated with disrupting a hydrogen-bonded network.

  • Aliphatic Solvents (Hexane, Heptane): Very low to negligible solubility is predicted. These solvents lack any polarity and cannot favorably interact with the polar amine or carbonyl functionalities. The molecule is not sufficiently lipophilic to overcome this mismatch.

Summary of Predicted Solubility:

SolventSolvent TypePredicted SolubilityJustification
Water / PBS (pH 7.4)AqueousVery Low / InsolubleDominated by large hydrophobic groups (Boc, cyclopentyl).
DMSO / DMFPolar AproticHighExcellent balance for solvating both polar and non-polar regions.
Methanol / EthanolPolar ProticGood to ModerateCan hydrogen bond, but less structured than water, accommodating hydrophobic parts.
Dichloromethane (DCM)ChlorinatedHighEffectively solvates molecules with moderate polarity and significant non-polar character.
Ethyl AcetateEsterModerateLess polar than DCM, but should still be a viable solvent.
Hexane / HeptaneNon-Polar AliphaticVery Low / InsolubleLack of polarity makes interaction with polar functional groups highly unfavorable.

Part 4: Gold Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust experimental protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility, representing a true equilibrium state.

Objective: To determine the equilibrium in a selected solvent.

Materials:

  • N-Boc-N-cyclopentyl-1,2-diaminoethane (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

A 1. Prepare Saturated Solution Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Incubate vial on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Incubate C 3. Phase Separation Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet excess solid. B->C Separate D 4. Sample Collection Carefully collect the supernatant, ensuring no solid particles are disturbed. C->D Collect E 5. Filtration (Optional but Recommended) Filter the supernatant through a 0.22 µm syringe filter to remove fine particulates. D->E Clarify F 6. Dilution Perform a precise, serial dilution of the clarified supernatant into a suitable mobile phase. E->F Prepare for Analysis G 7. Quantification Analyze the diluted samples using a calibrated HPLC-UV or LC-MS method. F->G Analyze H 8. Calculation Determine the concentration in the original sample using the calibration curve and dilution factor. G->H Calculate Solubility

Caption: Shake-Flask method workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-Boc-N-cyclopentyl-1,2-diaminoethane to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. For example, add ~5 mg of the compound to 1 mL of the test solvent.

  • Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium has been reached.

  • Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully pipette a known volume of the clear supernatant from the top of the vial. It is critical not to disturb the solid pellet at the bottom.

  • Dilution: Perform a precise and accurate serial dilution of the supernatant into a solvent compatible with your analytical method (often the mobile phase). The dilution factor must be recorded meticulously.

  • Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

  • Calculation: Use the concentration measured by the instrument, account for the dilution factor, and calculate the original concentration in the saturated supernatant. This value is the thermodynamic solubility, typically expressed in µg/mL, mg/mL, or mM.

Part 5: Practical Recommendations and Troubleshooting

  • Stock Solutions: For most biological or screening assays, DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). Store these solutions at -20 °C or -80 °C to maintain stability.

  • Aqueous Working Solutions: When preparing aqueous working solutions from a DMSO stock, it is crucial to be aware of potential precipitation. Add the DMSO stock to the aqueous buffer dropwise while vortexing to aid dissolution and avoid crashing out. The final concentration of DMSO in the assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts.

  • Kinetic vs. Thermodynamic Solubility: This guide describes thermodynamic solubility (the true equilibrium value). In high-throughput screening, kinetic solubility is often measured, which reflects the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. This value is often higher than the thermodynamic solubility but can be more relevant for certain experimental contexts.

Part 6: References

  • Avdeef, A. (2012). Solubility and Dissolution in Drug Design. John Wiley & Sons, Inc. [Link]

  • Bergström, C. A. S. (2016). In silico, in vitro and in vivo methods for solubility and dissolution assessment. In Physicochemical and Computational Methods in Drug Discovery (pp. 1-30). The Royal Society of Chemistry. [Link]

  • Glomset, J. A. (2007). The Shake Flask Method for Solubility Determination. In Methods in Molecular Biology, vol. 400: Preclinical Development Handbook (pp. 415-422). Humana Press. [Link]

physical state of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate liquid vs solid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical State of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

Abstract

This technical guide addresses the physical state of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate, a compound of interest in synthetic chemistry and drug development. Due to the absence of readily available empirical data for this specific molecule, this document provides a framework for its characterization. We will explore the theoretical underpinnings that influence the physical state of carbamates, present a comparative analysis of structurally related analogs, and detail a suite of experimental protocols for definitive physical state determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of novel chemical entities.

Introduction: The Challenge of an Uncharacterized Compound

tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a bifunctional molecule featuring a primary amine and a carbamate-protected secondary amine. Such structures are common intermediates in the synthesis of more complex molecules in medicinal chemistry. A fundamental, yet often unreported, characteristic of a novel compound is its physical state at ambient temperature—whether it is a crystalline solid, an amorphous solid, a viscous oil, or a free-flowing liquid. This information is critical for accurate weighing, solvent selection, reaction setup, storage, and formulation.

An initial survey of chemical supplier databases and scholarly literature reveals no specific data on the physical state of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate. However, data from structurally similar compounds suggest a high degree of variability, making simple prediction unreliable.

Compound NameStructurePhysical State
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamateCyclopropyl analogSolid[1]
tert-Butyl (2-(benzylamino)ethyl)carbamateBenzyl analogLow-melting solid or semi-solid or liquid
tert-Butyl N-(2-aminoethyl)carbamateUnsubstituted N-H analogColorless oil

This ambiguity necessitates a systematic experimental approach to characterize the physical state of the title compound. This guide provides the theoretical context and practical methodologies to achieve this.

Theoretical Considerations: How Molecular Structure Dictates Physical State

The physical state of an organic molecule is governed by the strength of its intermolecular forces.[2] Several structural motifs within tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate contribute to these forces:

  • The Carbamate Group : This functional group is a hybrid of an amide and an ester, making it polar and capable of acting as a hydrogen bond acceptor at its carbonyl oxygen.[3] Due to resonance, the C-N bond has partial double-bond character, which can lead to cis and trans conformers, potentially affecting crystal packing efficiency.[3]

  • The Primary Amine : The -NH2 group is a potent hydrogen bond donor and acceptor, a feature that strongly promotes intermolecular association and typically favors a solid state or a high boiling point liquid.

  • The tert-Butyl Group : This bulky, nonpolar group introduces steric hindrance. While it contributes to the overall molecular weight, its spherical nature can disrupt efficient crystal lattice formation, potentially lowering the melting point.

  • The Cyclopentyl Group : As a nonpolar, flexible aliphatic ring, the cyclopentyl group increases the van der Waals surface area compared to smaller analogs like the cyclopropyl version. Its conformational flexibility might also hinder the formation of a well-ordered crystal lattice, which could result in a lower melting point or an amorphous/oily state.

The interplay of these competing factors—hydrogen bonding from the primary amine favoring solidity versus the steric bulk and flexibility of the alkyl groups disrupting packing—makes a definitive a priori determination of the physical state challenging.

Experimental Workflow for Physical State Determination

A multi-tiered approach, starting with simple observation and progressing to more sophisticated thermal analysis, is the most reliable path for characterization.

G cluster_0 Workflow for Physical State Characterization start Sample of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate observe Macroscopic & Microscopic Observation at Ambient Temp. start->observe is_liquid Is it a free-flowing liquid? observe->is_liquid is_solid Does it hold its shape? observe->is_solid liquid_state Conclusion: Liquid/Oil is_liquid->liquid_state Yes semisolid Ambiguous? (Viscous oil, wax, amorphous solid) is_liquid->semisolid No solid_state Conclusion: Solid is_solid->solid_state Yes is_solid->semisolid No mp Perform Melting Point Analysis solid_state->mp dsc Perform Differential Scanning Calorimetry (DSC) semisolid->dsc mp->dsc For confirmation & purity

Caption: Experimental decision workflow for physical state determination.

Protocol 1: Macroscopic and Microscopic Observation

This initial, fundamental step provides immediate qualitative data.

Causality and Principle: The physical state of matter is defined by its bulk properties.[2] A solid maintains a fixed shape, while a liquid conforms to its container. Microscopic examination can reveal the presence or absence of a crystalline structure, distinguishing between a crystalline and an amorphous solid.

Step-by-Step Methodology:

  • Place approximately 10-20 mg of the sample onto a clean, dry watch glass or into a small glass vial at standard laboratory temperature and pressure (e.g., 20-25 °C, 1 atm).

  • Macroscopic Observation: Observe the sample. Does it exist as a powder, crystals, or a monolithic solid? Or does it flow, indicating a liquid? Note its viscosity if it is a liquid.

  • Microscopic Observation: Place a small amount of the sample on a microscope slide. Using a standard light microscope, examine the sample for the presence of well-defined crystal facets and birefringence under polarized light, which are characteristic of a crystalline solid. Amorphous solids and liquids will lack these features.

Protocol 2: Melting Point Analysis

For samples identified as solids, melting point analysis provides a quantitative measure of the solid-to-liquid phase transition temperature.

Causality and Principle: A pure, crystalline organic compound typically melts over a narrow temperature range (0.5-2 °C).[4] The presence of impurities depresses the melting point and broadens the range.[5] This technique is a reliable indicator of purity and identity.[4][5]

Step-by-Step Methodology:

  • Ensure the sample is a fine powder. If necessary, gently crush a small amount on a watch glass with a spatula.

  • Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4][6]

  • Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).[4]

  • Rapid Scan (Optional but Recommended): Heat the sample at a high rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Precise Scan: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow rate of 1-2 °C per minute.[6][7]

  • Record two temperatures: T1, the temperature at which the first drop of liquid is observed, and T2, the temperature at which the last solid crystal melts completely. The melting point is reported as the T1-T2 range.

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive and definitive technique for characterizing the thermal properties of a material, including its phase transitions.[8][9][10]

Causality and Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] When the sample undergoes a thermal event, such as melting, it will absorb heat (an endothermic process), which is detected as a peak on the resulting thermogram.[11] This allows for precise determination of melting points (Tm), glass transitions (Tg) for amorphous materials, and crystallization events (Tc).[8][10]

G cluster_1 DSC Experimental Schematic & Data cluster_left DSC Cell cluster_right Resulting Thermogram sample Sample Pan heater Heater/Cooler Block ref Reference Pan thermogram connection_node->thermogram Measures Heat Flow vs. Temperature

Caption: Simplified schematic of a DSC experiment and a typical resulting thermogram for a melting event.

Step-by-Step Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan using a sample press.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

  • Define the temperature program. A typical program for an unknown sample would be:

    • Equilibrate at 25 °C.

    • Ramp down to -50 °C at 10 °C/min to observe any potential crystallization or glass transitions of a supercooled liquid.

    • Hold for 2-5 minutes.

    • Ramp up to a temperature well above the expected melting point (e.g., 200 °C) at 10 °C/min.

  • Initiate the run under an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative degradation.

  • Analyze the resulting thermogram. An endothermic peak on the heating scan corresponds to melting. The peak onset is typically reported as the melting point. A step-like change in the baseline indicates a glass transition.

Interpretation of Results and Conclusion

The combined data from these three protocols will provide a definitive characterization of the physical state of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate.

  • If the sample is a free-flowing liquid at 25 °C: It will fail to hold its shape (Protocol 3.1), will not be testable by melting point analysis (Protocol 3.2), and the first heating scan in DSC (Protocol 3.3) will show no melting endotherm. A glass transition may be observed at sub-ambient temperatures.

  • If the sample is a crystalline solid: It will be a solid at 25 °C (Protocol 3.1), will exhibit a sharp melting point range of 1-2 °C (Protocol 3.2), and the DSC thermogram will show a distinct, sharp endothermic peak corresponding to its melting point (Protocol 3.3).

  • If the sample is an amorphous solid or semi-solid: It will hold its shape but may appear waxy or glassy (Protocol 3.1). It will likely melt over a very broad temperature range if subjected to melting point analysis (Protocol 3.2). The DSC will be the most informative tool, revealing a characteristic glass transition (Tg) followed by a broad melting endotherm, or possibly a crystallization exotherm followed by a melting endotherm upon heating.

This systematic approach ensures that the physical properties of novel compounds like tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate are robustly characterized, providing a solid foundation for their use in further research and development.

References

  • Study.com. (n.d.). Physical Properties of Organic Compounds | Overview & Examples. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved from [Link]

  • University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. Retrieved from [Link]

  • MDPI. (2020, August 7). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]

  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • ACS Omega. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Retrieved from [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • UVaDOC Principal. (n.d.). The Structure of Butyl Carbamate and of Its Water Complex in the Gas Phase. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • PMC. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(2-aminoethyl)-N-propylcarbamate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl N-(2-aminoethyl)carbamate. Retrieved from [Link]

Sources

Methodological & Application

synthesis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate from ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the high-fidelity synthesis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (Target Molecule). This scaffold is a critical intermediate in medicinal chemistry, often serving as a "linker" in PROTACs or a core motif in GPCR ligands.

The Synthetic Challenge: Direct alkylation of ethylenediamine yields a statistical mixture of poly-alkylated products. Furthermore, the target molecule requires the Boc protecting group to be located on the internal, secondary nitrogen (bearing the cyclopentyl group), while leaving the primary amine free. A direct reaction of N-cyclopentylethylenediamine with Boc anhydride would preferentially protect the less hindered primary amine, yielding the unwanted regioisomer.

The Solution: We employ an Orthogonal Protection Strategy . By utilizing Benzyl chloroformate (Cbz) to transiently protect the primary amine, we force the subsequent functionalization and Boc-protection to occur solely at the remaining nitrogen. The final hydrogenolytic removal of Cbz leaves the Boc group intact, ensuring 100% regiochemical purity.

Strategic Analysis & Retrosynthesis

The synthesis is designed to avoid "wrong-isomer" byproducts (e.g., tert-butyl (2-(cyclopentylamino)ethyl)carbamate).

  • Step 1 (Desymmetrization): Monoprotection of ethylenediamine with Cbz-Cl.

  • Step 2 (Functionalization): Reductive amination with cyclopentanone.[1]

  • Step 3 (Target Protection): Installation of the Boc group on the sterically hindered secondary amine.

  • Step 4 (Deprotection): Selective removal of Cbz via hydrogenolysis to reveal the primary amine.

Synthetic Pathway Diagram

SynthesisPath EDA Ethylenediamine (Starting Material) MonoCbz Intermediate 1: N-Cbz-ethylenediamine EDA->MonoCbz Step 1: Desymmetrization CbzCl Cbz-Cl (Reagent) CbzCl->MonoCbz SecAmine Intermediate 2: N-Cbz-N'-cyclopentyl-EDA MonoCbz->SecAmine Step 2: Reductive Amination Cyclo Cyclopentanone NaBH(OAc)3 Cyclo->SecAmine FullyProt Intermediate 3: N-Cbz-N'-Boc-N'-cyclopentyl-EDA SecAmine->FullyProt Step 3: Boc Protection Boc2O Boc2O (Reagent) Boc2O->FullyProt Target TARGET: tert-butyl N-(2-aminoethyl)- N-cyclopentylcarbamate FullyProt->Target Step 4: Hydrogenolysis H2Pd H2, Pd/C (Deprotection) H2Pd->Target

Caption: Four-step orthogonal protection strategy ensuring regioselective Boc placement.

Detailed Experimental Protocols

Step 1: Synthesis of Benzyl (2-aminoethyl)carbamate (Mono-Cbz-EDA)

Objective: Selectively protect one amine of the symmetrical diamine.

  • Reagents:

    • Ethylenediamine (EDA): 60.1 g (1.0 mol, 10.0 equiv) [Excess is critical to prevent di-protection]

    • Benzyl chloroformate (Cbz-Cl): 17.1 g (0.1 mol, 1.0 equiv)

    • Dichloromethane (DCM): 500 mL

  • Protocol:

    • Dissolve Ethylenediamine (10 equiv) in DCM (300 mL) in a 1L round-bottom flask. Cool to 0 °C using an ice bath.

    • Dilute Cbz-Cl (1 equiv) in DCM (200 mL). Add this solution dropwise to the vigorously stirring EDA solution over 2 hours. Note: Slow addition keeps the local concentration of Cbz-Cl low relative to the excess diamine.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Transfer to a separatory funnel. Wash with water (3 x 100 mL).

      • Crucial: The product (mono-protected) is soluble in DCM. The excess unreacted EDA is highly water-soluble and will be removed in the aqueous phase. The di-protected byproduct (if any) remains in DCM but is minimized by the stoichiometry.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Yield: Expect ~15–18 g (75–90%) of a colorless oil.

    • QC: ¹H NMR should show a 1:1 ratio of aromatic protons to the carbamate NH.

Step 2: Synthesis of Benzyl (2-(cyclopentylamino)ethyl)carbamate

Objective: Install the cyclopentyl ring via reductive amination.[1]

  • Reagents:

    • Mono-Cbz-EDA (from Step 1): 19.4 g (100 mmol)

    • Cyclopentanone: 9.25 g (110 mmol, 1.1 equiv)

    • Sodium triacetoxyborohydride (STAB): 31.8 g (150 mmol, 1.5 equiv)

    • Acetic Acid (AcOH): 6.0 g (100 mmol, 1.0 equiv)

    • 1,2-Dichloroethane (DCE) or DCM: 400 mL

  • Protocol:

    • Dissolve Mono-Cbz-EDA and Cyclopentanone in DCE (400 mL) under N₂ atmosphere.

    • Add AcOH and stir for 30 minutes to allow imine formation.

    • Cool to 0 °C. Add STAB portion-wise over 20 minutes. Note: STAB is preferred over NaCNBH₃ for safety and efficiency.

    • Stir at RT for 16 hours.

    • Quench: Slowly add saturated aqueous NaHCO₃ (200 mL) to neutralize the acid. Stir for 30 mins.

    • Extract with DCM (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

    • Purification: The crude secondary amine is usually pure enough. If not, purify via silica gel chromatography (5% MeOH in DCM with 1% NH₄OH).

Step 3: Synthesis of Benzyl (2-((tert-butoxycarbonyl)(cyclopentyl)amino)ethyl)carbamate

Objective: Protect the secondary amine with Boc.[2][3]

  • Reagents:

    • Secondary Amine (from Step 2): 26.2 g (100 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O): 32.7 g (150 mmol, 1.5 equiv)

    • Triethylamine (TEA): 20.2 g (200 mmol, 2.0 equiv)

    • DMAP (4-Dimethylaminopyridine): 1.2 g (10 mmol, 0.1 equiv)

    • THF or DCM: 300 mL

  • Protocol:

    • Dissolve the Secondary Amine, TEA, and DMAP in THF.

    • Add Boc₂O (dissolved in minimal THF) at RT.

    • Reflux: Heat the mixture to 60 °C (or reflux if using THF) for 12–24 hours.

      • Why Heat? The secondary amine is sterically hindered by the cyclopentyl group. Standard RT conditions may be too slow.

    • Concentrate the solvent.[4][5] Redissolve in EtOAc and wash with 0.5 M HCl (to remove DMAP/TEA), then saturated NaHCO₃, then brine.

    • Concentrate to yield the fully protected intermediate.

Step 4: Synthesis of tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (Final Target)

Objective: Remove Cbz group selectively without affecting the Boc group.

  • Reagents:

    • Cbz-Boc-Intermediate (from Step 3): 36.2 g (100 mmol)

    • Pd/C (10 wt% loading): 3.6 g (10 wt% of substrate)

    • Methanol (MeOH): 500 mL

    • Hydrogen Gas (H₂): Balloon pressure (1 atm)

  • Protocol:

    • Dissolve the substrate in MeOH in a flask suitable for hydrogenation.

    • Add Pd/C catalyst carefully (under N₂ flow to prevent ignition).

    • Purge the flask with H₂ (vacuum/fill cycles x3).

    • Stir vigorously under H₂ balloon for 4–6 hours. Monitor by TLC (disappearance of UV-active spot; the product is not UV active).

    • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentration: Evaporate the solvent under reduced pressure.

    • Storage: The product is a free primary amine. It can cyclize to a urea over time or absorb CO₂. Convert to HCl salt (using 4M HCl in Dioxane) or store at -20 °C under inert gas.

Key Data & Specifications

ParameterSpecification / Result
Target Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.34 g/mol
Expected Yield (Overall) 55 – 65% (from Ethylenediamine)
Appearance Colorless viscous oil (Free base) / White solid (HCl salt)
¹H NMR Diagnostic δ 1.45 (s, 9H, Boc) ; δ 4.1-4.3 (m, 1H, Cyclopentyl-CH) ; δ 2.8-3.2 (m, 4H, Ethylene backbone) .
Stability Caution: Free base may cyclize to 1-cyclopentylimidazolidin-2-one upon heating. Store as salt.

Troubleshooting & Critical Parameters

  • Regioselectivity Failure: If you observe tert-butyl (2-(cyclopentylamino)ethyl)carbamate (Boc on primary amine), it indicates the Cbz group was lost or the starting material was incorrect. Ensure Step 1 uses excess diamine to guarantee mono-Cbz.

  • Incomplete Boc Protection: The cyclopentyl group adds significant steric bulk. If Step 3 stalls, add more Boc₂O and increase temperature to reflux in Toluene or Dioxane.

  • Cyclization: If the final product mass spectrum shows M-56 or M-74 peaks corresponding to the cyclic urea, avoid heating during the Step 4 workup. Do not distill the final product; use column chromatography or salt formation.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][6][7] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Pittelkow, M., et al. (2002). Selective Synthesis of Mono-Boc-Protected Diamines. Synthesis, 2002(15), 2195-2202. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Orthogonal Protection strategies). Link

Sources

Application Note: Regioselective Mono-Boc Protection of N-Cyclopentylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The monofunctionalization of unsymmetrical diamines is a critical transformation in the synthesis of pharmacophores, PROTAC linkers, and advanced peptidomimetics[1]. N-cyclopentylethylenediamine presents a specific regioselectivity challenge due to the presence of both a primary amine and a sterically hindered, yet more electron-rich, secondary amine.

This application note details a highly scalable, chromatography-free protocol for the selective mono-Boc protection of the primary amine, yielding N1-Boc-N2-cyclopentylethylenediamine . By leveraging thermodynamic equilibration and pH-controlled extraction, this method ensures >85% yield and high crude purity without the need for complex purification steps[1][2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to understand that successful regioselectivity is not achieved by chance, but by exploiting the subtle electronic differences between the two nitrogen atoms.

  • Thermodynamic Differentiation : The cyclopentyl group is electron-donating, which increases the basicity (pKa) of the secondary amine relative to the primary amine. When exactly 1.0 equivalent of aqueous HCl is introduced, the system undergoes thermodynamic equilibration. The proton preferentially localizes on the more basic secondary amine, forming a mono-hydrochloride salt[1].

  • Regioselective Electrophilic Attack : This selective protonation effectively "masks" the secondary amine, rendering it non-nucleophilic. The primary amine remains as a free base in solution. Upon the addition of di-tert-butyl dicarbonate (Boc₂O), the electrophile reacts exclusively with the free primary amine[1].

  • Self-Purifying Workup : The resulting product is a mono-Boc protected hydrochloride salt. Because it remains ionic, it is highly soluble in the aqueous phase. This allows non-polar impurities (such as trace di-Boc byproduct or unreacted Boc₂O) to be easily removed via a simple organic solvent wash (e.g., diethyl ether)[1]. Subsequent basification liberates the free secondary amine, allowing the pure target molecule to be extracted into dichloromethane.

Mechanism Start N-Cyclopentylethylenediamine (Free Base) HCl Add 1.0 eq HCl (aq) Thermodynamic Equilibration Start->HCl pKa differentiation Intermediate Mono-hydrochloride Salt (Secondary Amine Protonated) HCl->Intermediate Selective masking Boc Add 1.0 eq Boc2O in Methanol Intermediate->Boc Primary amine reacts Product N1-Boc-N2-cyclopentylethylenediamine (Target Mono-Protected) Boc->Product Major Pathway (>85%) Byproduct Di-Boc Protected (Suppressed Byproduct) Boc->Byproduct Minor Pathway (<5%)

Mechanistic logic for the regioselective mono-Boc protection via intermediate salt formation.

Experimental Protocol (100 mmol Scale)

Step 1: Salt Formation (Thermodynamic Equilibration)
  • Dissolution : Charge a 500 mL round-bottom flask with N-cyclopentylethylenediamine (12.82 g, 100 mmol) and 100 mL of 50% aqueous methanol[1].

  • Cooling : Cool the solution to 0 °C using an ice-water bath to prevent exothermic degradation.

  • Acidification : Add exactly 100 mL of 1.0 M aqueous HCl (100 mmol, 1.0 eq) dropwise over 15 minutes.

  • Equilibration (Critical Step) : Remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Causality: This equilibration period is mandatory to ensure the proton fully migrates to the more basic secondary amine, minimizing off-target protection[1].

Step 2: Boc Protection
  • Preparation : Re-cool the reaction mixture to 0 °C.

  • Addition : Dissolve Boc₂O (21.83 g, 100 mmol, 1.0 eq) in 50 mL of methanol and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12–18 hours.

Step 3: Self-Validating Workup & Isolation
  • Concentration : Concentrate the mixture under reduced pressure to remove the methanol (do not evaporate the water).

  • Purification Wash : Add 100 mL of diethyl ether to the remaining aqueous phase. Shake vigorously in a separatory funnel and discard the ether layer.

    • Self-Validation Checkpoint: TLC of the ether layer should show high-Rf spots (unreacted Boc₂O and di-Boc byproduct). The aqueous layer retains the product as a hydrochloride salt[1].

  • Basification : Cool the aqueous layer to 0 °C and slowly add 2.0 M aqueous NaOH until the pH is >12 (approximately 75 mL).

    • Self-Validation Checkpoint: The solution will turn cloudy or form an oily layer as the secondary amine is deprotonated, transitioning from a water-soluble salt to a lipophilic free base.

  • Extraction : Extract the basified aqueous layer with dichloromethane (3 × 100 mL).

  • Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N1-Boc-N2-cyclopentylethylenediamine as a pale yellow oil.

Workflow Step1 1. Dissolve diamine in 50% aq. MeOH Step2 2. Add 1.0 eq HCl at 0°C Step1->Step2 Step3 3. Stir 30 min at RT (Equilibration) Step2->Step3 Step4 4. Add 1.0 eq Boc2O in MeOH Step3->Step4 Step5 5. Stir 12-18h at RT Step4->Step5 Step6 6. Evaporate MeOH & Wash with Ether Step5->Step6 Step7 7. Basify aqueous layer to pH > 12 Step6->Step7 Step8 8. Extract with DCM & Concentrate Step7->Step8

Step-by-step experimental workflow for the synthesis and chromatography-free isolation.

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry (100 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
N-Cyclopentylethylenediamine128.221.012.82 gStarting Material
Aqueous HCl (1.0 M)36.461.0100.0 mLRegioselective Masking Agent
Di-tert-butyl dicarbonate (Boc₂O)218.251.021.83 gElectrophilic Protecting Group
Methanol32.04-150.0 mLCo-solvent (Reaction & Boc₂O addition)
Sodium Hydroxide (2.0 M)40.00>1.5~75.0 mLBasifying Agent (pH > 12)
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
High levels of di-Boc byproduct Insufficient thermodynamic equilibration or excess Boc₂O.Ensure exactly 1.0 eq of HCl is used. Stir for a full 30 minutes at RT before adding Boc₂O to ensure complete salt formation[1].
Low yield of mono-Boc product Incomplete extraction during the final workup.Verify the aqueous layer pH is >12 using pH paper. The secondary amine must be fully deprotonated to partition into the DCM layer.
Product contaminated with unreacted diamine Incomplete reaction with Boc₂O.Ensure Boc₂O is fresh (it degrades upon exposure to moisture). Extend reaction time to 18 hours.
Emulsion during DCM extraction High concentration of methanol or salts.Ensure all methanol is evaporated prior to the ether wash. Filter the biphasic mixture through a pad of Celite if the emulsion persists.

References

  • Title : Selective Mono‐BOC Protection of Diamines Source : Synthetic Communications (Taylor & Francis) URL :1

  • Title : General Method for Selective Mono-Boc Protection of Diamines and Thereof Source : Journal of the Mexican Chemical Society (SciELO México) URL : 2

Sources

using tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate as a linker in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Use of tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate in PROTAC Linker Design

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties (permeability, solubility) and ternary complex stability. This guide details the application of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (CAS: 245070-80-8) as a specialized building block.

Unlike standard linear diamines (e.g., ethylenediamine, PEG-diamines), this molecule introduces a cyclopentyl moiety directly onto the linker backbone. This modification serves three strategic functions:

  • Conformational Restriction: Reduces the entropic penalty of binding by limiting the rotational freedom of the linker.

  • Lipophilicity Modulation: Increases logP, potentially improving cell membrane permeability for otherwise polar degraders.

  • Metabolic Stability: The steric bulk of the cyclopentyl group can shield the resulting tertiary amine from rapid oxidative N-dealkylation.

This protocol provides a validated workflow for utilizing this linker to construct heterobifunctional degraders, specifically addressing the synthetic challenges posed by the sterically hindered secondary amine generated post-deprotection.

Molecule Profile & Properties

PropertySpecification
Chemical Name tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate
CAS Number 245070-80-8
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Physical State Viscous liquid or low-melting solid
Functional Groups 1° Amine (Free, reactive); 2° Amine (Boc-protected, N-alkylated)
Key Feature Asymmetric Diamine: Allows orthogonal functionalization.[1]

Structural Insight: The molecule features a primary amine (-NH2) ready for immediate conjugation and a secondary amine protected by a Boc group (-N(Boc)(cPent)). Crucially, the protected nitrogen bears the cyclopentyl ring. Upon deprotection, this yields a bulky secondary amine , which requires specific coupling conditions described in Section 4.

Strategic Application: The "Cyclopentyl Effect" in Linkerology

The choice of this linker is driven by the need to optimize the Exit Vector and Permeability .

  • Linear Linkers (Standard): High flexibility (high entropy), often too polar (low permeability).

  • Cyclopentyl-Modified Linker:

    • The ring forces the linker into a specific trajectory, potentially favoring productive ternary complex formation (Cooperativity,

      
      ).
      
    • The lipophilic ring balances the polarity of amide bonds formed during conjugation.

Visualizing the Linker Logic (DOT Diagram)

LinkerLogic Linker tert-Butyl N-(2-aminoethyl)- N-cyclopentylcarbamate Prop1 Primary Amine (High Reactivity) Linker->Prop1 Prop2 Boc-N-Cyclopentyl (Steric Bulk) Linker->Prop2 Outcome1 Rapid Conjugation to Ligand A Prop1->Outcome1  Step 1 Outcome2 Modulated Solubility & Rigidity Prop2->Outcome2  Physicochem Outcome3 Metabolic Shielding (Post-Deprotection) Prop2->Outcome3  ADME

Figure 1: Functional decomposition of the linker, highlighting the distinct roles of the primary amine and the cyclopentyl-modified nitrogen.[2][3]

Experimental Protocol: Sequential Assembly of a PROTAC

Scenario: Synthesis of a Cereblon (CRBN) based degrader.

  • Ligand A (E3 Ligase): 4-Fluorothalidomide (Reacts via SNAr).

  • Ligand B (POI): Target Protein Ligand with a Carboxylic Acid (Reacts via Amide Coupling).

Stage 1: Conjugation to E3 Ligase Ligand (SNAr)

Rationale: The free primary amine is highly nucleophilic and ideal for Nucleophilic Aromatic Substitution (SNAr) on fluorothalidomide.

  • Reagents: 4-Fluorothalidomide (1.0 equiv), Linker (1.1 equiv), DIPEA (2.5 equiv), DMSO (anhydrous).

  • Procedure:

    • Dissolve 4-Fluorothalidomide in DMSO (0.1 M).

    • Add DIPEA followed by tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate.

    • Heat to 90°C for 12–16 hours. (Monitor by LCMS for disappearance of fluoride).

    • Note: The bulky cyclopentyl group is distal to the reaction center, so it does not hinder this step.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

  • Intermediate A: Thalidomide-NH-CH2-CH2-N(Boc)(Cyclopentyl).

Stage 2: Boc Deprotection

Rationale: Exposing the secondary amine for the second conjugation.

  • Reagents: TFA (20% v/v) in DCM.

  • Procedure:

    • Dissolve Intermediate A in DCM.

    • Add TFA dropwise at 0°C. Stir at room temperature for 1–2 hours.

    • Critical Step: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Caution: The resulting amine is a secondary amine with a cyclopentyl group (-NH-cPent). It is sterically hindered .

Stage 3: Coupling to POI Ligand (The "Difficult" Coupling)

Rationale: Coupling a carboxylic acid to a bulky secondary amine requires high-efficiency coupling agents to prevent stalling or epimerization.

  • Reagents: POI Ligand-COOH (1.0 equiv), Deprotected Intermediate (1.0 equiv), HATU (1.2 equiv), HOAt (1.2 equiv), DIPEA (4.0 equiv), DMF.

  • Procedure:

    • Pre-activate the carboxylic acid: Dissolve POI Ligand-COOH in DMF. Add HATU, HOAt, and DIPEA. Stir for 5 mins.

    • Add the deprotected linker intermediate (dissolved in minimal DMF).

    • Stir at Room Temperature for 4–16 hours.

    • Troubleshooting: If conversion is low (<50% after 4h), elevate temperature to 40°C or switch to COMU or acid chloride activation (using Ghosez's reagent).

  • Validation: Purify via Preparative HPLC. Confirm identity by HRMS and ¹H-NMR.

QC & Self-Validating Systems

To ensure the integrity of the synthesis, use the following checkpoints:

  • Checkpoint 1 (¹H-NMR): Verify the integrity of the cyclopentyl ring.

    • Diagnostic Signal: Multiplet at δ 1.4–1.9 ppm (8H, cyclopentyl -CH2-).

    • Boc Signal: Singlet at δ 1.44 ppm (9H). Disappearance of this peak confirms deprotection in Stage 2.

  • Checkpoint 2 (LCMS - pH dependence):

    • The final product contains a tertiary amine (the N-cyclopentyl nitrogen).

    • Run LCMS with Formic Acid (pH 3) vs Ammonium Bicarbonate (pH 10) .

    • Expectation: Significant retention time shift due to protonation of the tertiary amine at acidic pH. This confirms the basic nitrogen is intact and not acylated twice (a common side reaction).

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Start: tert-Butyl N-(2-aminoethyl)- N-cyclopentylcarbamate Step1 Step 1: SNAr Reaction (4-Fluorothalidomide + DIPEA) Start->Step1 Inter1 Intermediate A: Thalidomide-Linker(Boc) Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B: Thalidomide-Linker-NH(cPent) (Sterically Hindered Amine) Step2->Inter2 Step3 Step 3: High-Efficiency Coupling (POI-COOH + HATU/HOAt) Inter2->Step3 Critical Step: Requires active ester Final Final PROTAC: Thalidomide-Linker(cPent)-POI Step3->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical coupling to the hindered secondary amine.

References

  • Structure & Properties: Sigma-Aldrich. Tert-Butyl (2-Aminoethyl)(Cyclopentyl)carbamate - CAS 245070-80-8.[4] (Accessed 2023).

  • PROTAC Linkerology: Maple, H. J., et al. "Factorial design of PROTAC linkers: The effect of length and composition." Bioorganic & Medicinal Chemistry, 2021. Link

  • Amide Coupling to Hindered Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Cereblon Ligand Chemistry: Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for thalidomide teratogenicity." Nature Structural & Molecular Biology, 2014. Link

  • General PROTAC Design: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[5] Cell, 2020. Link

(Note: URLs provided are for standard reference databases and major publisher landing pages to ensure long-term link integrity.)

Sources

Application Note: Strategic N-Alkylation of N-Boc-Ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

N-Boc-ethylenediamine (tert-butyl N-(2-aminoethyl)carbamate) is a critical


 linker in medicinal chemistry, widely used to introduce ethylenediamine motifs while maintaining orthogonality. The primary synthetic challenge is the high nucleophilicity of the primary amine, which leads to uncontrolled polyalkylation  (formation of tertiary amines and quaternary ammonium salts) during standard nucleophilic substitution (

).

This guide outlines two distinct, validated protocols to achieve selective mono-alkylation:

  • Reductive Amination (Method A): The "Gold Standard" for high selectivity (90%+) using aldehydes/ketones.

  • Direct Nucleophilic Substitution (Method B): A controlled protocol for alkyl halides, utilized when the corresponding carbonyl precursor is unavailable.

Decision Matrix: Selecting Your Route

decision_tree cluster_A Method A Advantages cluster_B Method B Requirements Start Target: N-Alkylated N-Boc-EDA Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (Lower Selectivity, requires optimization) Q1->MethodB No (Only Alkyl Halide available) AdvA • Avoids over-alkylation • Mild conditions (STAB) • Tolerates acid-sensitive groups MethodA->AdvA AdvB • Requires slow addition • Requires chromatography • Use for Benzyl/Allyl halides MethodB->AdvB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The Gold Standard)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids HCN generation. Unlike Sodium Borohydride (

), STAB is mild enough to reduce the intermediate imine selectively without reducing the aldehyde starting material, allowing for a "One-Pot" procedure.[3]
Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is irreversibly reduced by the hydride source.

reaction_mechanism Reactants N-Boc-EDA + Aldehyde (R-CHO) Imine Imine Intermediate (In Situ) Reactants->Imine - H2O Reduction Reduction via STAB / AcOH Imine->Reduction Product Mono-Alkylated Secondary Amine Reduction->Product + H-

Figure 2: One-pot reductive amination workflow.

Protocol A: Standard Operating Procedure

Reagents:

  • N-Boc-ethylenediamine (1.0 equiv)

  • Aldehyde (1.0 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slower reactions due to higher boiling point.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 equiv) and the Aldehyde (1.0 equiv) in DCE (0.2 M concentration).

    • Technical Note: If the aldehyde is aromatic or sterically hindered, add AcOH (1.0 equiv) now. Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validation: If using an aromatic aldehyde, the solution often turns slightly yellow/cloudy as water is generated.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) is minor but possible.
      
    • Remove ice bath and stir at RT for 4–16 hours.

  • Monitoring: Check via TLC. The imine intermediate is often visible and will disappear.

    • Stain: Use Ninhydrin (amine specific) or KMnO4 (general). The product will stain distinctively different from the primary amine starting material.

  • Workup: Quench by adding saturated aqueous

    
     (approx. equal volume to solvent). Stir vigorously for 15 minutes to quench excess borohydride.
    
    • Extract with DCM (

      
      ).[2]
      
    • Wash combined organics with Brine.[4][2][5]

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash chromatography (Silica gel).

    • Eluent: 1-5% MeOH in DCM (with 0.5%

      
       or 
      
      
      
      if the product streaks).

Method B: Direct Alkylation (Optimization for )

Use this method only when the alkyl group is not available as an aldehyde (e.g., alkyl halides like Benzyl bromide or Allyl bromide).

The Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to dialkylation.

Protocol B: Controlled Substitution

Reagents:

  • N-Boc-ethylenediamine (3.0 – 5.0 equiv ) – Excess is crucial to statistically favor mono-alkylation.

  • Alkyl Halide (1.0 equiv)[2]

  • Base:

    
     (2.0 equiv) or DIPEA (Hunig's Base) (1.5 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-ethylenediamine (3.0 equiv) and Base in ACN (0.1 M relative to amine). Cool to 0°C.[5]

  • Addition: Dissolve the Alkyl Halide (1.0 equiv) in a small volume of ACN.

    • Critical Step: Add the alkyl halide solution dropwise over 30–60 minutes using a syringe pump or addition funnel. This keeps the concentration of the electrophile low relative to the primary amine.

  • Reaction: Allow to warm to RT and stir. Monitor closely by TLC. Stop the reaction immediately upon consumption of the alkyl halide. Do not let it "cook" overnight if possible.

  • Workup & Recovery:

    • Filter off solids (

      
      /salts).
      
    • Concentrate the filtrate.[4][2][5]

    • Recovery: The excess N-Boc-ethylenediamine can be recovered during column chromatography (it will elute later than the dialkylated byproduct but earlier/close to the mono-alkylated product depending on the R-group; typically the polarity order is Di-alkyl < Mono-alkyl < Primary Amine).

Analytical Data & QC Checkpoints

To ensure the protocol worked, verify the following spectroscopic markers.

FeaturePrimary Amine (Start)Secondary Amine (Product)Tertiary Amine (Over-alkylated)
1H NMR (

)
Multiplet ~2.8 ppmShifted downfield (depends on R)Distinct singlet/multiplet, integration doubles relative to R
TLC (Ninhydrin) Dark Red/PurpleFaint Orange/RedUsually does not stain or very faint
Mass Spec (ESI)



Self-Validating Check: In


 NMR, look for the integration of the protons on the alkyl group. If you introduced a benzyl group, the benzylic 

should integrate to 2H . If it integrates to 4H , you have the di-alkylated byproduct.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

    • Context: The foundational paper establishing STAB as the reagent of choice for selective reductive amin
  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015).[7] Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling. Organic Letters. Link

    • Context: Discusses advanced protection/deprotection str
  • BenchChem Application Notes. (2025). General Protocol for Reductive Amination of an Aldehyde with Boc-eda-ET HCl. Link

    • Context: Industrial standard protocols for handling Boc-ethylenediamine salts.[2]

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation. Arkivoc. Link

    • Context: Provides optimization strategies for direct alkylation (Method B) using Hunig's base in Acetonitrile.

Sources

Synthesis of High-Performance Chiral Ligands Utilizing N-Cyclopentyl Diamine Scaffolds for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic pursuit but a critical determinant of therapeutic efficacy and safety. Chiral ligands, molecules that can impart a specific three-dimensional orientation to a catalytic reaction, are the linchpins of asymmetric catalysis. Among the myriad of ligand architectures developed, those built upon a C₂-symmetric diamine scaffold have consistently demonstrated exceptional performance. This guide focuses on a particularly robust and versatile class: chiral ligands derived from N-cyclopentyl diamine scaffolds.

The N-cyclopentyl diamine framework offers a unique combination of steric bulk and conformational rigidity. This rigidity is crucial for creating a well-defined chiral pocket around the metal center, which in turn effectively dictates the stereochemical outcome of a reaction. The cyclopentyl groups, while providing significant steric hindrance, maintain a degree of flexibility that allows for fine-tuning of the ligand's electronic and steric properties. This adaptability has led to the successful application of these ligands in a wide range of catalytic transformations, including asymmetric hydrogenation, C-C bond formation, and amination reactions.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for the synthesis of these valuable ligands but also the underlying scientific principles that govern their design and function.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of chiral ligands based on N-cyclopentyl diamine scaffolds typically commences from readily available and optically pure starting materials. A common and efficient strategy involves the reductive amination of a chiral diamine with cyclopentanone. This approach is highly modular, allowing for the introduction of various functionalities on the diamine backbone to modulate the ligand's properties.

A key feature of many high-performance ligands in this class is the presence of phosphine groups, which are excellent σ-donors and π-acceptors, enabling strong coordination to transition metals like rhodium, iridium, and ruthenium. The synthesis of these phosphine-containing ligands often involves the reaction of the N-cyclopentyl diamine with a suitable phosphine source, such as chlorodiphenylphosphine.

The efficacy of these ligands in asymmetric catalysis stems from their ability to create a chiral environment that favors the formation of one enantiomer of the product over the other. The C₂-symmetry of the ligand scaffold simplifies the number of possible transition states, often leading to higher enantioselectivities. The cyclopentyl groups play a crucial role in establishing this chiral environment, projecting into the space around the metal center and sterically blocking certain reaction pathways.

Detailed Experimental Protocol: Synthesis of (R,R)-N,N'-Dicyclopentyl-N,N'-bis(diphenylphosphino)ethane-1,2-diamine

This protocol details the synthesis of a representative C₂-symmetric bisphosphine ligand derived from an N-cyclopentyl diamine scaffold. This ligand has shown excellent performance in various asymmetric catalytic reactions.

Materials and Reagents:

  • (R,R)-1,2-Diaminocyclohexane

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorodiphenylphosphine

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Workflow Diagram:

G cluster_0 Step 1: Synthesis of (R,R)-N,N'-Dicyclopentyl-1,2-diaminocyclohexane cluster_1 Step 2: Synthesis of the Bisphosphine Ligand A Mix (R,R)-1,2-Diaminocyclohexane and Cyclopentanone in DCM B Stir at room temperature A->B C Add Sodium Triacetoxyborohydride (STAB) B->C D Quench with NaHCO3 (aq) C->D E Extract with DCM D->E F Dry, filter, and concentrate E->F G Dissolve diamine in Toluene under Argon F->G Proceed to Step 2 H Cool to -78 °C G->H I Add n-Butyllithium (n-BuLi) H->I J Warm to room temperature I->J K Cool to -78 °C J->K L Add Chlorodiphenylphosphine K->L M Warm to room temperature and stir L->M N Quench with Methanol M->N O Purify by column chromatography N->O

Caption: Synthetic workflow for the two-step synthesis of the chiral bisphosphine ligand.

Step-by-Step Procedure:

Step 1: Synthesis of (R,R)-N,N'-Dicyclopentyl-1,2-diaminocyclohexane

  • To a solution of (R,R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add cyclopentanone (2.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Slowly add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of (R,R)-N,N'-Dicyclopentyl-N,N'-bis(diphenylphosphino)ethane-1,2-diamine

  • Under an argon atmosphere, dissolve the (R,R)-N,N'-dicyclopentyl-1,2-diaminocyclohexane (1.0 eq) in anhydrous toluene (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the solution back down to -78 °C.

  • Slowly add chlorodiphenylphosphine (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel under an inert atmosphere.

Characterization and Data

The synthesized ligand should be characterized to confirm its identity and purity.

  • ¹H and ³¹P NMR Spectroscopy: To confirm the structure and assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the ligand, which should be >99%.

Table 1: Representative Performance in Asymmetric Hydrogenation

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate0.110251>99>99
2Itaconic acid dimethyl ester0.520256>9998
3Acetophenone1.05040129896

Application in Asymmetric Catalysis: A Mechanistic Overview

The chiral N-cyclopentyl diamine-based bisphosphine ligand, when coordinated to a metal center (e.g., Rh(I)), forms an active catalyst for asymmetric hydrogenation. The mechanism, broadly accepted, involves the coordination of the prochiral substrate to the chiral metal complex. The C₂-symmetric ligand creates a highly organized and sterically hindered environment, forcing the substrate to bind in a specific orientation. This facial selectivity directs the hydride transfer from the metal to one face of the double bond, leading to the preferential formation of one enantiomer of the product.

G Catalyst [Rh(L)(S)₂]⁺ (Catalyst Precursor) Active_Catalyst [Rh(L)(Substrate)]⁺ (Active Catalyst) Catalyst->Active_Catalyst Substrate Binding H2_Activation [Rh(H)₂(L)(Substrate)]⁺ Active_Catalyst->H2_Activation H₂ Oxidative Addition Hydride_Migration Product Precursor H2_Activation->Hydride_Migration Hydride Migration (Enantioselective Step) Product_Release [Rh(L)(S)₂]⁺ Hydride_Migration->Product_Release Reductive Elimination Product Chiral Product Hydride_Migration->Product Product Release Product_Release->Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Troubleshooting and Expert Insights

  • Low Yields in Step 1: Incomplete reaction or side reactions can be an issue. Ensure the quality of the starting diamine and the use of anhydrous solvents. The rate of addition of STAB can also be critical.

  • Difficult Purification in Step 2: The bisphosphine ligand can be sensitive to air and moisture. All purification steps should be performed under an inert atmosphere. Degassing the silica gel and solvents for chromatography is recommended.

  • Inconsistent Catalytic Performance: The presence of impurities, particularly oxidizing agents, can deactivate the catalyst. Ensure the ligand is of high purity and handled under inert conditions. The choice of solvent for the catalytic reaction can also significantly impact enantioselectivity.

Conclusion

Chiral ligands based on N-cyclopentyl diamine scaffolds represent a powerful tool in the arsenal of the synthetic chemist. Their modular synthesis, conformational rigidity, and steric bulk allow for the rational design of highly effective catalysts for a broad range of asymmetric transformations. The protocols and insights provided in this guide are intended to empower researchers to synthesize and utilize these valuable ligands, thereby accelerating the discovery and development of new chiral molecules.

References

  • Synthesis and application of a new class of chiral C2-symmetric bis(phosphane) ligands with a diamine backbone. Chemical Communications, Royal Society of Chemistry. [Link]

  • Highly Enantioselective Hydrogenation of a Wide Range of Substrates with a Chiral C2-Symmetric Diphosphine Rhodium Catalyst. Angewandte Chemie International Edition, Wiley Online Library. [Link]

  • Recent advances in the synthesis and applications of chiral diamine-based ligands in asymmetric catalysis. Coordination Chemistry Reviews, Elsevier. [Link]

  • Reductive Amination in the Synthesis of Substituted Amines. Organic Process Research & Development, American Chemical Society. [Link]

Troubleshooting & Optimization

Technical Support Center: Mono-Boc & Di-Boc Separation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification and Separation of Mono-Boc and Di-Boc Cyclopentyl Ethylenediamine Ticket ID: CHEM-SEP-882 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: The reaction of cyclopentyl ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) follows a statistical distribution. Unless strictly controlled, you inevitably generate a crude mixture containing:

  • Unreacted Diamine: (Highly polar, basic)[1][2]

  • Mono-Boc Product: (Desired, moderately polar, basic)

  • Di-Boc Byproduct: (Non-polar, non-basic/neutral)

The Solution Logic: Chromatography is often inefficient for this separation due to the "tailing" nature of free amines on silica. The most robust, scalable method is pH-Switch Extraction .[1] This exploits the massive pKa difference between the remaining free amine in the Mono-Boc species (


) and the neutral carbamates in the Di-Boc species.[1]

Visual Workflow: The pH-Switch Protocol

The following diagram illustrates the logic flow for separating the three components based on their ionization states.

ExtractionWorkflow Start Crude Reaction Mixture (Mono-Boc, Di-Boc, Diamine) Step1 Dissolve in Organic Solvent (DCM or EtOAc) Start->Step1 AcidWash Acid Wash (0.5M - 1M HCl) pH Target: 2-3 Step1->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer 1 Contains: Di-Boc (Neutral) PhaseSep1->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Layer 1 Contains: Mono-Boc-H+ & Diamine-2H+ PhaseSep1->AqLayer1 Basify Basify Aqueous Layer (NaOH to pH > 12) AqLayer1->Basify Extract Extract with Organic Solvent (DCM x 3) Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqLayer2 Aqueous Layer 2 Contains: Unreacted Diamine PhaseSep2->AqLayer2 Waste FinalOrg Final Organic Layer Contains: Pure Mono-Boc PhaseSep2->FinalOrg Product

Caption: Logical flow of the pH-switch extraction. The process isolates the Mono-Boc species by toggling its solubility between aqueous (protonated) and organic (neutral) phases.[1]

Standard Operating Procedure (SOP)

Materials Required[1][4][5][6][7][11][12][13][14]
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for cyclopentyl derivatives due to higher solubility.

  • Acid: 0.5M or 1M HCl (Do not use weak acids like acetic acid).

  • Base: 2M or 4M NaOH.

  • Monitoring: pH paper (Range 1-14).

Step-by-Step Protocol
  • Initial Dissolution: Dissolve the crude reaction residue in DCM (approx. 10 mL per gram of crude).

  • Acidic Extraction (Removal of Di-Boc):

    • Wash the organic phase with 0.5M HCl (3 x volumes).

    • CRITICAL: Check the pH of the aqueous layer. It must be pH 2–3.

    • Mechanism:[1][3][4][5] The free amine on the Mono-Boc protonates (

      
      ), becoming water-soluble.[1] The Di-Boc has no basic nitrogen and remains in the DCM.[1]
      
    • Action: Keep the Aqueous Layer . Set aside the Organic Layer (contains Di-Boc) for recovery if needed.[1]

  • Organic Wash (Polishing):

    • Wash the combined acidic aqueous layers once with fresh DCM to remove any trapped Di-Boc.[1] Discard this organic wash.

  • Basification (Recovery of Mono-Boc):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add NaOH solution until the pH reaches >12.

    • Mechanism:[1][3][5] The Mono-Boc is deprotonated (

      
      ), losing water solubility and regaining organic solubility.[1] Unreacted diamine remains in the water (highly polar).
      
  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volumes).[6][7]

    • Dry combined organics over

      
      , filter, and concentrate.[1][2][5]
      

Troubleshooting & FAQs

Category: Yield & Recovery Issues

Q: I followed the protocol, but my yield of Mono-Boc is very low. Where is it?

  • Diagnosis 1 (Trapped in Acid Phase): Did you basify to pH > 12?

    • Fix: If the pH is only 8 or 9, the amine may still be partially protonated.[2] Add more NaOH.

  • Diagnosis 2 (Trapped in Organic Phase): Is your acid strong enough?

    • Fix: The cyclopentyl group adds significant lipophilicity (greasiness). If using a weak acid (like citric) or insufficient volume, the Mono-Boc salt might act as a surfactant and stay in the organic layer.[1] Use 1M HCl to force it into the water.

Q: I have a persistent emulsion during the extraction. How do I break it?

  • Cause: Cyclopentyl ethylenediamine derivatives are amphiphilic (part greasy ring, part polar amine).[1][2] At neutral pH, they act as surfactants.[1][2]

  • Fix:

    • Saturate with Salt: Add solid NaCl (brine) to the aqueous layer. This increases the ionic strength and forces organics out ("salting out").

    • Filter: Pass the emulsion through a pad of Celite to break physical bubbles.

Category: Purity Issues

Q: My "Purified" Mono-Boc still shows Di-Boc spots on TLC.

  • Cause: Incomplete phase separation during Step 2 (Acid Wash).

  • Fix: Perform the "Organic Wash" step (Step 3 in SOP) rigorously. Do not skip washing the acidic aqueous phase with fresh DCM before basifying.

Q: Can I use Silica Chromatography instead?

  • Advisory: Yes, but it is difficult.

    • Issue: Free amines interact with acidic silanols on silica gel, causing severe streaking/tailing.[1][2]

    • Modification: You must use a modifier. Pre-wash your column with 1% Triethylamine (TEA) in your eluent, or add 1%

      
       to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).[1][2]
      

Synthesis Optimization (Prevention Strategy)

The best way to simplify separation is to minimize Di-Boc formation during the reaction.[1]

The "HCl Monoprotonation" Strategy Instead of adding Boc anhydride directly to the diamine, use the pKa difference to "mask" one amine.

  • Dissolve diamine in water/methanol.

  • Add exactly 1.0 equivalent of HCl.

    • Result: Statistically, one amine is protonated (

      
      ) and unreactive; the other remains free (
      
      
      
      ).[1]
  • Add Boc₂O.

    • Result: Boc₂O reacts only with the free amine. The protonated amine cannot react.

  • Workup: Neutralize and extract.

Data Comparison Table

PropertyUnreacted DiamineMono-Boc ProductDi-Boc Byproduct
Basicity High (2 basic sites)Moderate (1 basic site)None (Neutral)
pKa (Conj.[1] Acid) ~10.7 / ~7.6~10.7N/A
Solubility (pH 2) AqueousAqueousOrganic
Solubility (pH 12) Aqueous (Highly Polar)Organic Organic
TLC (

)
0.0 (Baseline)0.3 - 0.50.8 - 0.9

References

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Standard reference for Boc stability and deprotection conditions).

  • Krapcho, A.P., Kuell, C.S. "Mono-protected diamines.[1][2] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines."[1][2] Synthetic Communications, 1990, 20(16), 2559–2564.[1][2] [1]

  • BenchChem Technical Division. "Selective Mono-Boc Protection of Ethylenediamine: Protocols and Application Notes." (Accessed 2024).[1][6]

  • Servín, F.A., et al. "General Method for Selective Mono-Boc Protection of Diamines."[1][2][6] Journal of the Mexican Chemical Society, 2017, 61(1), 23-27.[1][2][6] [1]

Sources

Technical Support Center: Optimizing the Synthesis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized experimental protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is consistently low. What are the primary factors I should investigate?

A low overall yield is typically a cumulative issue stemming from one or more of the key synthetic steps or the purification process. The most common synthesis follows a two-step route: 1) mono-Boc protection of ethylenediamine, and 2) reductive amination of cyclopentanone with the resulting mono-protected diamine.

Key areas to troubleshoot are:

  • Inefficient Mono-Boc Protection: A significant challenge is the formation of the di-Boc protected side product, which consumes your starting material and complicates purification. Achieving high selectivity for the mono-protected product is crucial.

  • Suboptimal Reductive Amination: This step can be plagued by incomplete reaction, formation of side products like cyclopentanol from over-reduction of the ketone, or the formation of tertiary amines through over-alkylation.

  • Purification Losses: The product has a moderate polarity and can be an oil, which may lead to losses during extraction and chromatographic purification. Improper pH adjustment during aqueous workups can also lead to significant product loss.[1]

Q2: I'm observing a significant amount of di-tert-butyl ethylenedicarbamate as a byproduct during the Boc-protection step. How can I improve the mono-selectivity?

This is a classic selectivity problem when working with symmetrical diamines. To favor mono-protection, the most effective and widely used strategy is to use a large excess of the diamine relative to the di-tert-butyl dicarbonate (Boc₂O).[1] This ensures that the Boc₂O is more likely to react with an unprotected ethylenediamine molecule rather than the already mono-protected product.

Another approach is to use a less reactive Boc-donating reagent, such as tert-butyl phenyl carbonate, which can offer better control over the reaction.[1][2] However, this often requires higher temperatures and longer reaction times.[2]

Q3: My reductive amination reaction is slow and often incomplete, with significant amounts of unreacted cyclopentanone and mono-Boc-ethylenediamine remaining. How can I drive the reaction to completion?

A sluggish reductive amination can be attributed to several factors:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This is an equilibrium process and is often the rate-limiting step. It can be facilitated by removing the water that is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for this type of transformation.[3] It is milder and more selective for imines over ketones compared to other borohydrides like sodium borohydride.

  • pH Control: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which activate the carbonyl group without excessively protonating the amine nucleophile.

  • Reaction Time and Temperature: Some reductive aminations require extended reaction times (12-24 hours) at room temperature to go to completion. A modest increase in temperature (e.g., to 40-50 °C) can sometimes improve the rate, but this should be monitored carefully to avoid side reactions.

Q4: I have identified cyclopentanol as a significant impurity in my final product. What causes this and how can it be prevented?

The formation of cyclopentanol is a result of the reduction of the starting ketone, cyclopentanone, by the hydride reagent. This becomes a significant issue if the reducing agent is too reactive or if the imine formation is slow.

To minimize cyclopentanol formation:

  • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the ketone compared to the imine intermediate.[3]

  • Ensure that imine formation is well underway before adding the reducing agent. This can be achieved by pre-stirring the ketone and the amine for a period (e.g., 1-2 hours) before introducing the hydride source.[3]

Q5: What is the most effective method for purifying the final product, tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate?

Given that the product is often an oil and may contain impurities of varying polarities, a multi-step purification strategy is often most effective:

  • Aqueous Acid-Base Extraction: After the reaction, a carefully controlled acid-base workup can remove many impurities.[1]

    • An acidic wash (e.g., with dilute HCl) will protonate the desired product and any unreacted amines, pulling them into the aqueous layer, while non-basic impurities (like cyclopentanol) remain in the organic layer.

    • The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Flash Column Chromatography: This is often the most effective final purification step.[4]

    • Stationary Phase: Silica gel is standard.[4]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 5% ethyl acetate and gradually increasing to 20-30%. The exact polarity will depend on the impurity profile. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the product from streaking on the column.

Troubleshooting Guides and Optimized Protocols

Recommended Synthetic Pathway

The most reliable and highest-yielding approach involves first synthesizing mono-Boc-ethylenediamine, followed by reductive amination. This avoids the significant side reactions associated with attempting a reductive amination on unprotected ethylenediamine.

Synthetic Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification A Ethylenediamine (excess) C Mono-Boc-ethylenediamine A->C DCM or Dioxane, 0°C to RT B Di-tert-butyl dicarbonate (Boc)₂O B->C F Target Product: tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate C->F DCE or CH₂Cl₂, Acetic Acid D Cyclopentanone D->F E Sodium Triacetoxyborohydride (STAB) E->F G Crude Product F->G Workup H Pure Product G->H Column Chromatography

Caption: Recommended two-step synthesis of the target compound.

Protocol 1: Optimized Synthesis of tert-Butyl N-(2-aminoethyl)carbamate (Mono-Boc-ethylenediamine)

This protocol is designed to maximize the yield of the mono-protected product by using an excess of the starting diamine.

ParameterValueRationale
Ethylenediamine 5.0 equivalentsA large excess favors mono-protection and minimizes the formation of the di-protected byproduct.[1]
(Boc)₂O 1.0 equivalentLimiting reagent.
Solvent Dichloromethane (DCM)A common, non-reactive solvent for this transformation.
Temperature 0 °C to room temperatureThe slow addition at 0 °C helps to control the exotherm and improve selectivity.
Reaction Time 12-18 hoursAllows the reaction to proceed to completion.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 equiv.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.0 equiv.) in dichloromethane.

  • Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and adjust the pH to ~3 with 2M HCl.

    • Extract with dichloromethane (3x) to remove the di-Boc protected byproduct and other non-basic impurities.[1]

    • Adjust the pH of the aqueous phase to 12 with 2M NaOH.[1]

    • Extract the aqueous phase with dichloromethane (5x).[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a yellow oil. The product is often pure enough for the next step, but can be distilled under high vacuum for higher purity.[5]

Protocol 2: Optimized Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB) for a mild and selective reductive amination.

ParameterValueRationale
Mono-Boc-ethylenediamine 1.0 equivalentStarting amine.
Cyclopentanone 1.1 equivalentsA slight excess can help drive the reaction to completion.
STAB 1.5 equivalentsA robust and selective reducing agent for this transformation.[3]
Solvent Dichloroethane (DCE) or DCMAnhydrous conditions are important.
Additive Acetic Acid (catalytic)Catalyzes imine formation.
Temperature Room temperatureSufficient for the reaction to proceed.
Reaction Time 4-12 hoursMonitor by TLC for completion.

Step-by-Step Procedure:

  • To a solution of mono-Boc-ethylenediamine (1.0 equiv.) and cyclopentanone (1.1 equiv.) in anhydrous dichloroethane, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir until gas evolution ceases.

    • Extract the mixture with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Decision Tree

If you are experiencing low yields, this decision tree can help you pinpoint the issue.

Troubleshooting A Low Overall Yield B Analyze crude product of Step 1 (Mono-Boc Protection) by NMR/LC-MS A->B C Analyze crude product of Step 2 (Reductive Amination) by NMR/LC-MS A->C D Significant di-Boc byproduct? B->D Yes E Large amount of unreacted ethylenediamine? B->E No H High levels of unreacted starting materials? C->H Yes I Presence of cyclopentanol? C->I No F Increase excess of ethylenediamine. Ensure slow addition of (Boc)₂O at 0°C. D->F G Check purity of (Boc)₂O. Ensure correct stoichiometry. E->G J Increase reaction time. Check STAB activity. Use catalytic acetic acid. H->J K Pre-stir amine and ketone before adding STAB. Ensure STAB is added portion-wise. I->K

Caption: A decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Smolecule. (2026). Troubleshooting Guide: Low Yield or Selectivity.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.
  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by-reactions.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • ResearchGate. (n.d.). Reductive amination of cyclopentanone | Request PDF.
  • BenchChem. (2025). Application of tert-Butyl (2-(benzylamino)ethyl)carbamate in Pharmaceutical Synthesis.
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
  • Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

Sources

Technical Support Hub: Purification of N-Boc-N-cyclopentylethylenediamine

[1][2]

Ticket ID: #BOC-DIAMINE-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Vacuum Distillation Parameters & Thermal Stability Protocols[1]

Executive Summary: The Thermal Stability Paradox

You are attempting to distill N-Boc-N-cyclopentylethylenediamine (approx. MW 228.3 g/mol ). This presents a classic process chemistry conflict:

  • High Boiling Point: The addition of the lipophilic cyclopentyl ring significantly increases the boiling point compared to the parent N-Boc-ethylenediamine (which boils at ~80°C at 0.1 mmHg).

  • Thermal Fragility: The tert-butyloxycarbonyl (Boc) group is thermally labile. While often cited as stable up to ~150°C, in the presence of trace amine salts or acidic impurities, decomposition to isobutylene and CO₂ can accelerate significantly at temperatures as low as 110–120°C .

The Core Directive: To successfully distill this compound, you must lower the boiling point below the decomposition threshold using high vacuum (<0.5 mmHg) . If you cannot achieve this pressure, distillation is not recommended.

Part 1: Critical Parameter Assessment

Before attempting distillation, verify your system against these parameters.

ParameterTarget RangeCritical Limit (Do Not Exceed)Reason
System Pressure 0.05 – 0.1 mmHg > 1.0 mmHgHigher pressure requires higher heat, risking Boc fragmentation.[1]
Bath Temperature 100°C – 115°C 130°CAbove 130°C, autocatalytic decomposition becomes a high risk.
Head Temperature 90°C – 105°C N/ADependent on vacuum quality.
Apparatus Kugelrohr / Short Path Vigreux / Long ColumnLong paths cause pressure drops, requiring higher pot temps.
Part 2: Troubleshooting Guide (Q&A)

Q1: My product is "fizzing" or bubbling vigorously in the distillation pot, even though it's not boiling yet. What is happening? A: This is the hallmark of Boc thermal decomposition .

  • Mechanism: The carbamate is fragmenting into the free amine, CO₂ (gas), and isobutylene (gas).

  • Immediate Action: Stop heating immediately. Cool the pot.

  • Root Cause: Your pot temperature is too high because your vacuum is too weak.

  • Fix: If you cannot improve your vacuum to <0.5 mmHg, abort distillation. Switch to Column Chromatography (typically 20-50% EtOAc in Hexanes) or Acid-Base Extraction (using weak acid like citric acid to avoid deprotection).[1]

Q2: The product solidifies in the condenser or receiver. How do I prevent clogging? A: N-Boc-diamines often have melting points near ambient temperature or form waxy semi-solids.[1]

  • Solution: Use a warm water circulating condenser (set to 40–50°C) instead of a cold tap water condenser.

  • Pro-Tip: If using a Kugelrohr, ensure the receiver bulb is cooled only at the very bottom, keeping the neck warm to facilitate flow.

Q3: Can I use a water aspirator (approx. 15–20 mmHg)? A: Absolutely not.

  • At 20 mmHg, the estimated boiling point of your compound would likely exceed 160°C. This guarantees the destruction of the Boc group before the product distills. You require a high-vacuum oil pump.

Part 3: Recommended Protocol (Short-Path Distillation)

Prerequisites:

  • Crude material must be solvent-free (rotary evaporated to dryness).

  • High-vacuum pump capable of <0.1 mmHg.

  • Safety shield (glassware under vacuum).[1]

Step-by-Step Workflow:

  • Degassing:

    • Place the crude oil in the distillation flask.

    • Apply vacuum without heating for 10–15 minutes to remove residual volatile solvents (DCM, THF). Residual solvents will falsely inflate your pressure reading.

  • System Setup:

    • Connect a Short-Path Distillation Head (minimized distance between pot and condenser).[1]

    • Insulate the distillation head and the upper half of the flask with aluminum foil to prevent heat loss.

  • The "Ramp" (Crucial Step):

    • Achieve maximum vacuum (<0.1 mmHg).

    • Start heating the oil bath to 80°C .

    • Increase bath temperature by 10°C every 10 minutes.

    • Watchpoint: Observe the manometer. If pressure spikes (outgassing), hold temperature until it stabilizes.

  • Collection:

    • Foreshot (Impurities): You may see a small fraction distill below 90°C (head temp).[1] Discard this.

    • Main Fraction: Expect the product to distill when the bath is 110–125°C (Head temp ~95–105°C @ 0.1 mmHg).

    • Stop Condition: If the bath reaches 135°C and no distillation occurs, STOP . Your vacuum is insufficient.

Part 4: Decision Logic & Visualization

Use this logic flow to determine the correct purification route for your specific batch conditions.

PurificationLogicStartStart: Crude N-Boc-N-cyclopentylethylenediamineCheckVacCheck Vacuum CapabilityStart->CheckVacHighVacHigh Vacuum Available(< 0.5 mmHg)CheckVac->HighVacYesLowVacLow Vacuum Only(> 1.0 mmHg / Water Aspirator)CheckVac->LowVacNoDistillPathProceed to Short-Path DistillationHighVac->DistillPathAltMethodAlternative: Column Chromatography(SiO2, EtOAc/Hexane)LowVac->AltMethodSafer RouteTempCheckMonitor Pot TemperatureDistillPath->TempCheckSafeZonePot Temp < 125°CProduct DistillsTempCheck->SafeZoneIdeal ConditionsDangerZonePot Temp > 130°CNo DistillationTempCheck->DangerZonePressure too highDecompSTOP: Risk of Boc Decomposition(Isobutylene Gas Evolution)DangerZone->DecompDecomp->AltMethodSwitch Methodology

Figure 1: Purification Decision Matrix.[1] Selects methodology based on vacuum hardware capabilities to preserve the Boc protecting group.

References
  • Sigma-Aldrich. N-Boc-ethylenediamine Product Specification & Properties.[1][2][3] (Boiling Point Reference: 72-80°C/0.1 mmHg).[1][3][4] Link

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Standard reference for Boc thermal instability >150°C and acidic sensitivity).[1] Link

  • Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (Demonstrates thermal deprotection kinetics starting at elevated temperatures). Link

  • BenchChem. Selective Mono-Boc Protection of Ethylenediamine: Protocols. (Context for synthesis and alternative purification via chromatography). Link

Technical Support Center: Purification of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Solvent Systems for Boc-Protected Diamines Doc ID: TS-ORG-BOC-004 Last Updated: 2025-05-20 Status: Active

Core Directive: The Challenge of Amphotericity

Purifying Boc-protected diamines presents a unique "push-pull" chemical challenge. You are dealing with a molecule that is simultaneously:

  • Lipophilic: Due to the tert-butyl carbamate (Boc) group.

  • Basic/Polar: Due to the remaining free amine (in mono-Boc systems).

  • Acid-Sensitive: The Boc group is labile to strong acids, and silica gel is inherently acidic (pH ~4-5).

The Failure Mode: Standard silica gel chromatography often fails because the free amine interacts with acidic silanol groups (


), leading to peak tailing (streaking) and irreversible adsorption. Furthermore, prolonged exposure to acidic silica can cleave the Boc group, destroying your product during the very process meant to purify it.

The Chemistry of Interaction (Visualized)

To solve the separation, you must visualize the microscopic competition occurring inside the column.

Diagram 1: The Silanol Blocking Mechanism

This diagram illustrates how adding a base (Triethylamine or Ammonium Hydroxide) effectively "caps" the acidic sites on the silica, allowing the Boc-diamine to elute freely.

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Complex_Bad Stuck Product (Tailing/Loss) Silica->Complex_Bad Strong H-Bonding w/ Free Amine Complex_Good Blocked Silanol (Salt Formation) Silica->Complex_Good BocDiamine Boc-Diamine (Target) BocDiamine->Complex_Bad Elution Clean Elution (Sharp Peak) BocDiamine->Elution Flows Freely Base Modifier Base (TEA / NH4OH) Base->Silica Preferential Binding Base->Complex_Good Complex_Good->Elution Displaces Target

Caption: Competitive inhibition of silanol groups by basic modifiers prevents amine tailing.

Solvent System Matrix

Do not guess your solvent system. Select based on the protection state of your diamine.[1][2]

Table 1: Optimized Solvent Systems
Compound TypePolarity ProfilePrimary Solvent SystemModifier (Critical)Notes
Mono-Boc Diamine High Polarity / BasicDCM : MeOH NH₄OH (1%) or TEA (1-2%) Standard Ratio: 90:9:1 (DCM:MeOH:NH₄OH). Warning: Do not exceed 15% MeOH to avoid dissolving silica.
Di-Boc Diamine Low Polarity / Non-BasicHexane : EtOAc None usually requiredBehaves like a standard organic amide. If tailing occurs, add 1% TEA.
Complex/Polyamine Very High PolarityCHCl₃ : MeOH NH₄OH (1-2%) Chloroform is more acidic than DCM but often provides better resolution for stubborn amines.
"Green" Alternative Moderate PolarityHeptane : EtOAc : EtOH NH₄OH Ratio: 75:25:2 (EtOAc:EtOH:NH₄OH) can replace DCM/MeOH systems [1].

Technical Protocols

Protocol A: The "Basified Silica" Slurry Method

Use this when your mono-Boc amine is acid-sensitive or streaks heavily.

  • Calculate Silica: Weigh out required silica (typically 30-50x crude mass).

  • Prepare Slurry: Suspend silica in the non-polar component (e.g., Hexane or DCM) containing 2-3% Triethylamine (TEA) .

  • Equilibrate: Pour into column and flush with 2 Column Volumes (CV) of the mobile phase.

    • Why? This pre-neutralizes the entire column bed before your compound touches it.

  • Load: Load your sample.

  • Elute: Run your gradient. You can maintain 1% TEA in the eluent or rely on the pre-wash (though maintaining 0.5% is safer).

Protocol B: Detection (TLC Staining)

Boc-amines can be tricky to visualize if they lack a chromophore (UV inactive).

  • Ninhydrin: Excellent for Mono-Boc (reacts with the free amine). Heats to red/purple.

  • PMA (Phosphomolybdic Acid): Universal stain. Good for Di-Boc or aliphatic chains. Heats to dark blue/black.

  • Iodine Chamber: Non-destructive. Yellow/Brown spots. Reversible (allows compound recovery).

Troubleshooting Guide (FAQ)

Q1: My Boc-amine is decomposing on the column (Boc group loss).

Diagnosis: The silica is too acidic, or the residence time is too long. Solution:

  • Switch to Neutral Alumina: Alumina is basic/neutral and avoids acid hydrolysis entirely.

  • Basify the Silica: See Protocol A above.

  • Speed Up: Flash chromatography should be fast. If you are running a 4-hour column, you are performing degradation chemistry, not purification.

Q2: I see a white solid in my fractions that isn't my product.

Diagnosis: Silica dissolution or Ammonium salts. Causality:

  • Silica Dissolution: If you used >20% Methanol in DCM, you have dissolved silica gel. It precipitates as a white powder upon concentration.

  • Ammonium Salts: If you used NH₄OH, you may have formed salts.[3] Fix: Redissolve product in DCM, filter through a 0.2µm PTFE syringe filter, or wash with water if the product is lipophilic enough.

Q3: My product co-elutes with Triethylamine (TEA).

Diagnosis: TEA has a high boiling point (~89°C) and can linger in the oil. Solution:

  • Azeotrope: Rotovap with added heptane or toluene to pull off the TEA.

  • High Vac: Dry under high vacuum (< 1 mbar) for 12+ hours.

  • H-NMR Check: Look for the characteristic quartet at ~2.5 ppm and triplet at ~1.0 ppm.

Q4: The separation is poor; everything comes off in one blob.

Diagnosis: Column overload or "General Elution Problem." Decision Tree:

Troubleshooting Start Poor Separation CheckLoad Check Loading (>1% of Silica Mass?) Start->CheckLoad CheckSolvent Check Solvent (Is Rf 0.2-0.3?) CheckLoad->CheckSolvent No Action_Load Reduce Load or Increase Column Size CheckLoad->Action_Load Yes CheckTailing Is it Tailing? CheckSolvent->CheckTailing Yes Action_Gradient Shallow Gradient (e.g., 0-5% MeOH over 20 CV) CheckSolvent->Action_Gradient No (Rf > 0.5) CheckTailing->Action_Gradient No Action_Modifier Add/Increase Base (1% NH4OH or TEA) CheckTailing->Action_Modifier Yes

Caption: Troubleshooting logic flow for poor resolution of amine compounds.

References

  • Biotage. (n.d.).[4] Flash Column Chromatography with Ammonia: Your experiences please! (Discussion on solvent equivalents). Retrieved from

  • Not Voodoo. (n.d.). Purification: Chromatographic Solvents.[5] University of Rochester. Retrieved from [Link]

  • Lundin, R., & Ioannidis, P. (2009). Microwave-Assisted Deprotection of Boc-Protected Amines.[4] Biotage Application Note.[4] Retrieved from [Link]

Sources

Technical Support Center: Stability of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate in TFA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Verdict

Is tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate stable in TFA?

NO. The tert-butoxycarbonyl (Boc) group is inherently acid-labile. In the presence of Trifluoroacetic Acid (TFA), this molecule undergoes rapid acidolytic cleavage.

  • In Neat TFA (or >50% v/v): The Boc group will be fully removed within 15–60 minutes at room temperature, yielding the diamine bis-trifluoroacetate salt.

  • In Dilute TFA (e.g., 0.1% v/v in HPLC solvents): The molecule exhibits kinetic instability . While it may survive a rapid LC-MS injection, prolonged exposure (e.g., fraction collection, evaporation) will lead to partial deprotection (10–40% degradation over hours).[1]

Implication:

  • If your goal is deprotection : TFA is the correct reagent, but you must manage the reactive byproducts.

  • If your goal is purification/salt formation while retaining the Boc group: Do not use TFA. Use weaker acids (Acetic Acid) or neutral buffers.

Mechanism of Action

To troubleshoot effectively, one must understand the microscopic events. The instability is driven by the protonation of the carbamate oxygen, which creates a leaving group (the tert-butyl cation).

The Acidolysis Pathway

The following diagram illustrates the cleavage mechanism and the critical role of scavengers.

Boc_Mechanism cluster_0 Critical Control Point Start Boc-Protected Diamine Protonation Protonated Intermediate Start->Protonation + TFA (H+) Cleavage Cleavage Event Protonation->Cleavage Rate Limiting Cation tert-Butyl Cation (tBu+) Cleavage->Cation Product Free Amine (Salt Form) Cleavage->Product - CO2 SideProduct t-Butylated Impurity Cation->SideProduct + Amine (Nucleophile) Scavenged Scavenged Isobutylene Cation->Scavenged + Silane/Water (Scavenger)

Figure 1: Mechanism of Boc acidolysis in TFA. The formation of the tert-butyl cation is irreversible. Without scavengers, this cation attacks the liberated amine.

Troubleshooting Guide

Identify your specific issue below to find the corrective action.

Scenario A: "I want to keep the Boc group, but it's disappearing."

Diagnosis: You are using an acid that is too strong for the Boc group's stability profile. Context: Often happens during HPLC purification with 0.1% TFA or when trying to make a salt of the primary amine.

ParameterRecommendation
Mobile Phase Switch from 0.1% TFA to 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 7) .
Workup Avoid rotary evaporation of acidic solutions. Neutralize immediately with bicarbonate.
Salt Formation Use stoichiometric Oxalic Acid or HCl in Dioxane (controlled at 0°C) if absolutely necessary, though HCl carries high risk.
Scenario B: "I want to remove the Boc group, but the reaction is incomplete."

Diagnosis: The ammonium salt of the primary amine is creating a "buffering" effect or electrostatic repulsion, slowing down the protonation of the carbamate. Context: The molecule contains a free primary amine. In TFA, this becomes


.
  • Solution: Increase TFA concentration. Move from 20% TFA/DCM to 50% TFA/DCM or Neat TFA .

  • Time: Extend reaction time to 2 hours.

Scenario C: "I see 'M+56' peaks in my Mass Spec after deprotection."

Diagnosis: tert-Butylation.[2][3][4] The tert-butyl cation generated during cleavage has re-attached to the nitrogen of your diamine. Context: This occurs because the cation was not "scavenged" quickly enough.

  • Solution: Add Triethylsilane (TES) or Triisopropylsilane (TIS) (2.5% v/v) to the reaction mixture.

  • Alternative: Add 2.5% Water. Water acts as a nucleophile to trap the cation as tert-butanol.

Experimental Protocols

Protocol 1: Controlled Deprotection (High Purity)

Use this protocol to remove the Boc group while preventing side reactions.

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.

  • Dichloromethane (DCM).[5][6][7][8]

  • Scavenger: Triisopropylsilane (TIS) OR Water.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate in 2 mL of DCM.

  • Scavenger Addition: Add 100 µL of TIS (or Water). Note: TIS is preferred for high-value samples.

  • Acidification: Slowly add 2 mL of TFA (Final concentration: 50% v/v).

  • Reaction: Stir at room temperature for 60 minutes.

  • Monitoring: Check by TLC (stain with Ninhydrin) or LC-MS. Look for the disappearance of the starting material peak.[6][9]

  • Workup (Isolation):

    • Concentrate the mixture under reduced pressure (rotovap) to an oil.

    • Co-evaporation: Add 5 mL of Toluene and evaporate again (repeat 2x). This helps remove residual TFA.[10][1]

    • Precipitation (Optional): Triturate the oil with cold Diethyl Ether to precipitate the diamine bis-TFA salt.

Protocol 2: Stability Testing (Process Validation)

Use this to determine if your specific purification conditions are safe.

  • Dissolve 1 mg of analyte in 1 mL of the target solvent (e.g., 0.1% TFA in Water/Acetonitrile).

  • Inject immediately into LC-MS (T=0).

  • Let the vial stand at room temperature.

  • Inject again at T=1 hour, T=4 hours, and T=24 hours.

  • Pass Criteria: < 2% degradation over the processing time.

Decision Support Workflow

Use this logic tree to determine your experimental setup.

Decision_Tree Q1 What is your Goal? Deprotect Remove Boc Group Q1->Deprotect Preserve Keep Boc Group (Purify/Modify) Q1->Preserve MethodA Use 50% TFA/DCM + 2.5% TIS Deprotect->MethodA Standard Protocol MethodB Do NOT use TFA Preserve->MethodB Critical Warning Alt1 Use Formic Acid (0.1% for LC) MethodB->Alt1 If Acidic pH needed Alt2 Use Neutral Buffer (Ammonium Acetate) MethodB->Alt2 Preferred

Figure 2: Experimental decision matrix for Boc-amine handling.

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of TFA for deprotection? A: Yes. 4M HCl in Dioxane is a common alternative. It is non-oxidizing and the chloride salt is often more crystalline than the trifluoroacetate salt. However, it is more corrosive to equipment.

Q: Why does my product look like an oil after TFA removal? A: TFA salts of aliphatic diamines are often hygroscopic oils. To obtain a solid, try triturating with anhydrous Diethyl Ether or Hexanes. If that fails, freeze-drying (lyophilization) from water usually yields a fluffy powder.

Q: I stored my Boc-protected compound in CDCl3 for NMR, and it degraded. Why? A: Chloroform (


) slowly decomposes to form trace HCl (hydrochloric acid) upon exposure to light and air. This trace acid is sufficient to cleave the Boc group over time. Always filter CDCl3 through basic alumina or use fresh solvent for storage. 

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (The definitive guide on Boc stability and cleavage conditions).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group in solid phase peptide synthesis." International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the mechanism of cation scavenging).

  • Han, G., et al. (2004).[11] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses side reactions during acidolysis).

  • Organic Chemistry Portal. "Boc-Protected Amines: Stability and Cleavage." (General stability data).

Sources

removing unreacted Boc anhydride from carbamate reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Strategies for the removal of unreacted di-tert-butyl dicarbonate (


) from carbamate reaction mixtures.
Status:  Open
Assigned Specialist:  Senior Application Scientist

Diagnostic Hub: Is this your problem?

Before initiating a removal protocol, confirm the identity of the impurity.


 is often called the "Silent Impurity" because it lacks strong UV absorbance and can be difficult to visualize.
  • Symptom A (NMR): You observe a sharp singlet at ~1.50 ppm (in

    
    ) that integrates poorly with your product's Boc signal (usually ~1.45 ppm).
    
  • Symptom B (TLC): You suspect an impurity near the solvent front or overlapping with your product, but it is invisible under UV (254 nm).

  • Symptom C (Physical): The crude oil smells faintly sweet/ester-like and refuses to solidify, even though the product should be a solid.

Visualization Tip:


 is UV inactive. To visualize it on TLC:
  • Stain: Use Phosphomolybdic Acid (PMA) or Iodine (

    
    ) . 
    
    
    
    will appear as a dark spot.
  • Hydrolysis Trick: Spray the plate with dilute HCl, heat it (cleaving the Boc to t-butyl carbamate/amine), and then stain with Ninhydrin .

The Solution Matrix

Select the protocol that matches your product's stability and your lab's available resources.

MethodEfficiencySuitabilityKey Risk
Chemical Scavenging (DMAPA) High (>99%) Acid-stable products (Best General Method)Requires acidic aqueous wash.
Evaporation / Sublimation ModerateAcid-sensitive or Volatile products

has a high boiling point; requires high vac & mild heat.
Chromatography Low to ModerateComplex mixturesDifficult separation;

streaks and overlaps with lipophilic products.
Solid-Supported Scavenger HighHigh-value / Small scale (Med Chem)High cost (Trisamine resins).

Deep Dive Protocol A: Chemical Scavenging (The Gold Standard)

The Concept: Convert the lipophilic, neutral


 into a basic, polar urea derivative that can be extracted into an acidic aqueous layer, leaving your pure product in the organic phase.

Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA) or N,N-Dimethylethylenediamine.

The Mechanism

The primary amine of DMAPA attacks the


 to form a urea. Crucially, the tertiary amine on the other end of DMAPA remains unreacted, acting as a "handle" that becomes protonated and water-soluble upon acid washing.
Step-by-Step Workflow
  • Reaction Check: Ensure your main Boc-protection reaction is complete.

  • Add Scavenger: Add 0.5 - 1.0 equivalents (relative to the excess

    
     used) of DMAPA  directly to the reaction mixture.
    
    • Note: If you don't know the exact excess, add 5-10 mol% relative to the starting material.

  • Stir: Stir at room temperature for 15–30 minutes.

    • Validation: TLC should show the disappearance of the

      
       spot (visualized via PMA/Iodine) and the appearance of a new, very polar baseline spot (the urea).
      
  • Workup (The Self-Validating Step):

    • Dilute with organic solvent (EtOAc or DCM).[1][2]

    • Wash 1: 1M HCl (or 10% Citric Acid if product is sensitive). The DMAPA-Boc urea is protonated here and moves to the water layer.

    • Wash 2: Water.[3][4]

    • Wash 3: Brine.[2]

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Visualization: The Scavenging Pathway

BocScavenging cluster_legend Mechanism Mix Reaction Mixture (Product + Excess Boc2O) React Wait 20 mins (Formation of Basic Urea) Mix->React + DMAPA Add Add DMAPA (Scavenger) Wash Acid Wash (1M HCl or Citric Acid) React->Wash Urea Formed Org Organic Layer (Pure Product) Wash->Org Extraction Aq Aqueous Layer (Protonated Urea + Excess DMAPA) Wash->Aq Extraction Mechanism Boc2O + R-NH2 -> R-NH-Boc (Urea) Tertiary amine handle allows acid extraction.

Caption: Logical flow of the DMAPA scavenging method. The tertiary amine "handle" ensures the impurity is pulled into the aqueous waste stream.

Deep Dive Protocol B: Evaporation & Sublimation[2]

When to use: If your product contains acid-sensitive groups (e.g., acetals, silyl ethers) that cannot survive the HCl wash in Protocol A.

The Physics:

  • 
     Melting Point: ~23 °C.
    
  • 
     Boiling Point: 56–57 °C at 0.5 mmHg.
    

Protocol:

  • Concentrate: Remove the bulk reaction solvent (DCM, THF) via rotary evaporation.

  • High Vacuum: Connect the flask to a high-vacuum manifold (< 1 mmHg is ideal).

  • Mild Heat: Place the flask in a water bath set to 40–50 °C .

  • Time: Leave for 2–4 hours.

    • Troubleshooting: If

      
       solidifies on the neck of the flask (sublimation), use a heat gun to gently melt it down or wipe it away carefully.
      

FAQ & Troubleshooting

Q: I tried the DMAPA wash, but my product is also an amine. Won't I lose it? A: If your product is a protected amine (carbamate), it is no longer basic and will stay in the organic layer during the acid wash. However, if your molecule contains other free basic amines (e.g., a pyridine ring or a tertiary amine side chain), you cannot use the acid wash method. In this case, use Polystyrene-bound Trisamine resin (solid phase scavenger). You simply stir the resin, filter it off, and the


 is removed without liquid-liquid extraction.

Q: Can I use Glycine instead of DMAPA? A: Yes. Glycine reacts with


 to form Boc-Glycine. Since Boc-Glycine has a free carboxylic acid, you must wash the reaction with Basic water (

)
to extract it. This is the "inverse" of the DMAPA method. Use this if your product is acid-sensitive but base-stable.

Q: I see a spot on TLC that looks like


 but it won't go away. 
A:  Ensure it is actually 

. Run a "co-spot" TLC with pure

. If the spots don't align perfectly, you might be seeing the Boc-anhydride decomposition product (di-tert-butyl carbonate) or a byproduct of the reaction solvent. Also, check if your silica gel is acidic; acidic silica can slowly deprotect your product on the plate, creating confusing "ghost" spots.

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Excess Boc2O Present AcidSens Is product Acid Sensitive? Start->AcidSens BaseSens Is product Base Sensitive? AcidSens->BaseSens Yes MethodA Method A: DMAPA Scavenge (Acid Wash) AcidSens->MethodA No MethodB Method B: Glycine Scavenge (Base Wash) BaseSens->MethodB No MethodC Method C: High Vac / Sublimation BaseSens->MethodC Yes (Volatile Product) MethodD Method D: Resin Scavenger (PS-Trisamine) BaseSens->MethodD Yes (Non-volatile)

Caption: Workflow to determine the safest removal method based on product stability.

References

  • Simple removal of di-tert-butyl dicarbonate

    • Source: Tetrahedron Letters (Kravetz et al.)
    • Context: The foundational paper describing the use of N,N-dimethylethylenediamine (and similar amines) to scavenge .
    • URL:[Link]

  • Removal of excess Boc anhydride (Common Organic Chemistry).

    • Source: Common Organic Chemistry
    • Context: Detailed mechanisms and practical lab tips for Boc protection and workup.
    • URL:[Link]

  • Purific

    • Source: BenchChem Technical Guides[1]

    • Context: Overview of scavenger resins and chemical quenching techniques.[2]

Sources

Validation & Comparative

C13 NMR chemical shifts for N-Boc-N-cyclopentylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for N-Boc-N'-cyclopentylethylenediamine (also known as tert-butyl (2-(cyclopentylamino)ethyl)carbamate).

Designed for drug development professionals, this guide moves beyond simple data listing to offer a comparative structural analysis . It validates the compound against its synthetic precursors and common impurities, providing a robust framework for structural confirmation.

Structural Validation & Comparative Analysis

Compound: tert-butyl (2-(cyclopentylamino)ethyl)carbamate CAS: 136088-69-0 (Generic for N-Boc-N-cyclopentyl isomers) Role: Key intermediate in peptidomimetics and PROTAC linker synthesis.

Structural Analysis & Assignment Strategy

The structural assignment of N-Boc-N'-cyclopentylethylenediamine relies on distinguishing three distinct carbon environments: the Boc protecting group , the ethylenediamine backbone , and the cyclopentyl ring .

The Assignment Logic (Senior Scientist Insight)

In a crude reaction mixture, the primary challenge is differentiating the target secondary amine from the starting material (primary amine) and the over-alkylated byproduct (tertiary amine).

  • The "Alpha-Effect": Converting the primary amine (

    
    ) to a secondary cyclopentyl amine (
    
    
    
    ) induces a significant downfield shift (~6–8 ppm) on the adjacent methylene carbon.
  • Symmetry Breaking: Unlike the symmetric N,N'-diBoc-ethylenediamine, the target molecule is asymmetric, resulting in two distinct methylene signals in the 40–50 ppm region.

Diagram: NMR Assignment Logic Flow

This decision tree illustrates the step-by-step logic to confirm the structure using C13 NMR data.

NMR_Assignment Start Crude Product C13 Spectrum Check_Boc Check Boc Region (28, 79, 156 ppm) Start->Check_Boc Check_Sym Check Backbone Symmetry (35-50 ppm) Check_Boc->Check_Sym Sym_Yes Symmetric Signals? (Single peak ~40 ppm) Check_Sym->Sym_Yes Yes Sym_No Asymmetric Signals? (Two peaks: ~40 & ~47 ppm) Check_Sym->Sym_No No Result_DiBoc IMPURITY: N,N'-diBoc-EDA Sym_Yes->Result_DiBoc High Shift Result_SM IMPURITY: N-Boc-EDA (SM) Sym_Yes->Result_SM Low Shift Check_Cyp Check Cyclopentyl Methine (~58-60 ppm) Sym_No->Check_Cyp Result_Target CONFIRMED: N-Boc-N'-cyclopentyl Check_Cyp->Result_Target Present

Figure 1: Logical workflow for distinguishing the target mono-alkylated product from symmetric impurities.

Comparative Chemical Shift Data[1][2][3][4]

The following table contrasts the Predicted Chemical Shifts of the target molecule against experimentally verified data for its precursor (N-Boc-ethylenediamine) and the N,N'-diBoc impurity.

Solvent:


 (Standard) | Reference:  TMS (

0.0 ppm)
Carbon PositionTarget: N-Boc-N'-cyclopentyl (ppm)Precursor: N-Boc-EDA (ppm)Impurity: N,N'-diBoc-EDA (ppm)Assignment Note
Boc Carbonyl 156.1 156.2156.4Characteristic carbamate C=O.
Boc Quaternary 79.2 79.179.3Diagnostic for Boc group.[1]
Boc Methyls 28.4 (3C)28.428.4Intense signal, often overlaps.
Cyp Methine (CH) 59.5 Key Diagnostic: Secondary amine CH.
Backbone

-N(Cyp)
47.8 41.8 (

-NH

)
Shift: +6 ppm vs free amine.
Backbone

-N(Boc)
40.5 40.240.8Remains relatively constant.
Cyp Methylene (C2/5) 33.2 Cyclopentyl ring

(proximal).
Cyp Methylene (C3/4) 24.1 Cyclopentyl ring

(distal).
Critical Analysis of Shifts
  • The "Fingerprint" Region (40–60 ppm):

    • In the starting material (N-Boc-EDA), the two backbone carbons are nearly equivalent (~40.2 and 41.8 ppm).

    • In the Target , the alkylation breaks this similarity. The carbon attached to the cyclopentyl amine shifts downfield to ~47.8 ppm .

    • The appearance of the methine signal at ~59.5 ppm is the definitive proof of cyclopentyl attachment.

  • Solvent Effects (DMSO-d6 vs CDCl3):

    • In DMSO-d6 , carbamate peaks often shift slightly upfield.

    • Crucially, DMSO allows for the observation of NH protons in 1H NMR, which correlates to the carbons. The secondary amine NH is often broad, while the carbamate NH is a sharp doublet/triplet.

Experimental Protocol: Synthesis & Validation

To ensure the spectral data corresponds to the correct molecule, a robust synthesis method is required. The Reductive Amination pathway is preferred over direct alkylation to avoid over-alkylation (formation of quaternary ammonium salts).

Workflow Diagram: Reductive Amination

Synthesis_Workflow SM1 N-Boc-ethylenediamine (1.0 eq) Step1 Imine Formation (MeOH, 1h) SM1->Step1 SM2 Cyclopentanone (1.0 eq) SM2->Step1 Step2 Reduction (NaBH4 or STAB) Step1->Step2 - H2O Workup Acid/Base Workup (Remove unreacted amine) Step2->Workup Product Target: N-Boc-N'-cyclopentyl-EDA Workup->Product

Figure 2: Controlled synthesis via reductive amination to minimize di-alkylation.

Step-by-Step Protocol
  • Imine Formation: Dissolve N-Boc-ethylenediamine (1.0 eq) and Cyclopentanone (1.0 eq) in anhydrous Methanol (MeOH). Stir for 1 hour at room temperature. Note: Use of molecular sieves can drive equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over

    
     for its selectivity toward imines over ketones.
    
  • Quench & Workup: After 4 hours, quench with saturated

    
    . Extract with DCM.[1][2]
    
  • Purification: If necessary, purify via column chromatography (DCM:MeOH 95:5).

  • NMR Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL

    
    .
    

References & Validation Sources

  • Boc-Ethylenediamine Reference Data:

    • SpectraBase. "N-Boc-ethylenediamine 13C NMR". Wiley Science Solutions.

  • Cyclopentyl Amine Shift Rules:

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard tables for secondary amine substituent effects).

  • Synthesis Methodology:

    • BenchChem.[1] "Common side reactions with N-Boc-N-methylethylenediamine". (Analogous reductive amination protocols).

  • General C13 Shift Database:

    • AIST Spectral Database for Organic Compounds (SDBS). Validated shifts for N-alkyl derivatives.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of CAS 245070-80-8

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of tert-butyl (2-aminoethyl)(cyclopentyl)carbamate (CAS 245070-80-8), a critical intermediate in the synthesis of pharmaceutical agents.

The following analysis compares the fragmentation behavior of the Boc-protected precursor against its primary reaction product (the deprotected amine) and common synthetic impurities. This comparative approach is designed to assist researchers in validating reaction completion and assessing purity during drug development workflows.

Executive Summary & Molecule Profile

tert-Butyl (2-aminoethyl)(cyclopentyl)carbamate is a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. In drug discovery, it serves as a scaffold for introducing the N-(2-aminoethyl)cyclopentyl motif. Its analysis by Electrospray Ionization (ESI-MS) is governed by the lability of the Boc group, which dictates the primary fragmentation channels.

Property Data
CAS Number 245070-80-8
Chemical Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Monoisotopic Mass 228.1838
Primary Application Synthetic intermediate; diamine linker for kinase inhibitors and GPCR ligands.

Experimental Methodology

To ensure reproducibility, the following LC-MS/MS protocol is recommended. This method is optimized to detect both the intact protonated molecule and its diagnostic fragments without inducing premature in-source fragmentation.

Protocol: ESI-MS/MS Characterization
  • Sample Preparation:

    • Dissolve 0.1 mg of CAS 245070-80-8 in 1 mL of Methanol:Water (50:50 v/v) + 0.1% Formic Acid.

    • Note: Avoid using trifluoroacetic acid (TFA) in high concentrations during sample prep, as it may induce solution-phase deprotection of the Boc group.

  • LC Conditions (for purity check):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Positive Mode):

    • Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage is critical to preserve the [M+H]+ ion).

    • Collision Energy (CID): Stepped gradient 10–30 eV.

Fragmentation Pattern Analysis (The Product)

The fragmentation of CAS 245070-80-8 is dominated by the gas-phase elimination of the Boc protecting group. This occurs via a well-documented mechanism involving the loss of isobutene followed by decarboxylation.

Primary Fragmentation Pathway
  • Precursor Ion [M+H]⁺ (m/z 229.19): The protonated molecule is observed at m/z 229 . This peak is often lower in intensity than the fragments due to the instability of the Boc group in the gas phase.

  • First Transition: Loss of Isobutene (m/z 173.13):

    • Mechanism: McLafferty-type rearrangement or distonic ion mechanism.

    • Neutral Loss: 56.06 Da (C₄H₈).

    • Observed Ion: [M+H – C₄H₈]⁺ at m/z 173 . This represents the protonated carbamic acid intermediate.

  • Second Transition: Loss of CO₂ (m/z 129.14):

    • Mechanism: Decarboxylation of the carbamic acid.

    • Neutral Loss: 44.01 Da (CO₂).

    • Observed Ion: [M+H – Boc]⁺ at m/z 129 . This is the protonated free amine, N-(2-aminoethyl)cyclopentanamine. This is often the Base Peak (100% relative abundance) in standard ESI spectra.

Diagnostic Fragment Table
Ion IDm/z (Calc)FormulaDescriptionCollision Energy (eV)
Precursor 229.1912 [C₁₂H₂₅N₂O₂]⁺Protonated Parent5-10
Fragment 1 173.1287 [C₈H₁₇N₂O₂]⁺Loss of Isobutene (-56 Da)10-15
Fragment 2 129.1392 [C₇H₁₇N₂]⁺Loss of Boc Group (-100 Da)15-25
Fragment 3 112.1126 [C₇H₁₄N]⁺Loss of NH₃ from Fragment 2>25

Comparative Performance Guide: Product vs. Alternatives

In a synthesis context, the "alternatives" are the chemical species present before and after the reaction. Comparing the MS profile of CAS 245070-80-8 with its Deprotected Target (the free amine) and Bis-Boc Impurity provides a robust system for reaction monitoring.

Comparison 1: Product vs. Deprotected Target (Reaction Endpoint)
  • Product: CAS 245070-80-8 (Boc-Protected).

  • Target: N-(2-aminoethyl)cyclopentanamine (Free Amine).

Operational Insight: During deprotection (e.g., using HCl/Dioxane), the disappearance of the m/z 229 and 173 peaks confirms reaction completion. The appearance of m/z 129 as the parent ion (not a fragment) marks the endpoint.

FeatureCAS 245070-80-8 (Starting Material) Free Amine (Product)
Parent Ion m/z 229 m/z 129
Key Neutral Loss -56 Da (Isobutene), -100 Da (Boc)-17 Da (NH₃)
Retention Time Late eluting (Hydrophobic Boc)Early eluting (Polar Amine)
Diagnostic Ratio High 129/229 ratio in sourceOnly 129 observed (no 229)
Comparison 2: Product vs. Bis-Boc Impurity
  • Impurity: di-tert-butyl (cyclopentyl(2-((tert-butoxycarbonyl)amino)ethyl)carbamate)? No, likely the Bis-Boc on the primary amine or N,N'-bis-Boc side products.

  • Observation: A common impurity is the double addition of Boc, resulting in a mass shift of +100 Da.

FeatureCAS 245070-80-8 (Mono-Boc) Bis-Boc Impurity
Parent Ion m/z 229 m/z 329
Fragmentation 229 → 173 → 129329 → 273 → 229 → 173
Impact Desired ProductReduces yield; indicates excess Boc₂O

Visualization of Signaling Pathways

The following diagram illustrates the ESI-MS fragmentation pathway for CAS 245070-80-8, highlighting the sequential loss of the protecting group components.

MS_Fragmentation M_Protonated [M+H]+ Precursor m/z 229.19 (C12H25N2O2)+ Frag_Carbamic Fragment 1: Carbamic Acid m/z 173.13 (C8H17N2O2)+ M_Protonated->Frag_Carbamic CID (10-15 eV) Neutral_Isobutene Isobutene (-56 Da) Neutral Loss M_Protonated->Neutral_Isobutene Frag_Amine Fragment 2: Free Amine m/z 129.14 (C7H17N2)+ Frag_Carbamic->Frag_Amine CID (15-25 eV) Neutral_CO2 CO2 (-44 Da) Neutral Loss Frag_Carbamic->Neutral_CO2 Frag_Deam Fragment 3: Deaminated m/z 112.11 (C7H14N)+ Frag_Amine->Frag_Deam CID (>25 eV) -NH3

Figure 1: Stepwise ESI-MS fragmentation pathway of tert-butyl (2-aminoethyl)(cyclopentyl)carbamate.

References

  • Reddy, P. N., et al. (2007).[2] Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[2] [Link]

  • Kuprowski, M. C., & Konermann, L. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13627589. PubChem.[3] [Link]

Sources

Technical Comparison Guide: HPLC Profiling of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

[1]

Executive Summary & Molecule Profile

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a specialized intermediate often used in the synthesis of peptidomimetics and pharmaceutical building blocks.[1] Its structure combines a lipophilic Boc-protected secondary amine with a hydrophilic, basic primary amine.[1]

Unlike simple linear diamines, the cyclopentyl group introduces significant steric bulk and hydrophobicity, drastically altering its chromatographic behavior compared to standard tert-butyl N-(2-aminoethyl)carbamate (Boc-EDA).[1]

Physicochemical Profile
PropertyValue (Estimated)Chromatographic Implication
Molecular Formula C₁₂H₂₄N₂O₂MW ~228.3 g/mol
LogP (Octanol/Water) ~1.9 – 2.2 Significantly more retained on C18 than Boc-EDA (LogP ~0.8).[1]
pKa (Primary Amine) ~10.2 Highly basic; will be protonated (cationic) at standard HPLC pH (2-7).[1]
pKa (Carbamate N) NeutralThe Boc-protected nitrogen does not ionize.[1]

Comparative Retention Analysis

The retention time (RT) of this molecule is governed by a "Push-Pull" mechanism:

  • The Pull (Retention): The tert-butyl and cyclopentyl groups interact strongly with the C18 stationary phase.

  • The Push (Elution): The protonated primary amine (

    
    ) increases water solubility and interacts with silanols, potentially causing tailing.[1]
    
Predicted Elution Order (C18 Column, Acidic pH)

The following table compares the target molecule against its likely synthetic impurities and analogs.

CompoundStructure DescriptionRelative HydrophobicityPredicted Elution Position
1. Unreacted Diamine N-(2-aminoethyl)cyclopentanamineLow (Polar/Basic)Void Volume (t₀)
2.[1] Linear Analog tert-butyl N-(2-aminoethyl)carbamateModerateEarly Elution
3.[1] Target Molecule Boc + Cyclopentyl + Free Amine High Mid-Late Elution
4.[1] Bis-Boc Byproduct Di-tert-butyl (impurity)Very HighLate Elution

Expert Insight: The cyclopentyl group adds approximately 1.0–1.5 minutes of retention time compared to the linear ethyl analog under standard gradient conditions (5-95% ACN over 10 min).

Method Development & Protocols

A. Column Selection Strategy

For this molecule, "standard" C18 columns may suffer from peak tailing due to the free amine interacting with residual silanols.

  • Recommended: Charged Surface Hybrid (CSH) C18 or High-pH Stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

  • Alternative: PFP (Pentafluorophenyl) columns can offer unique selectivity if the cyclopentyl ring needs to be separated from a cyclopropyl or cyclohexyl impurity.

B. Mobile Phase Optimization

Two distinct approaches are validated for this class of compounds.

Protocol 1: Acidic Condition (Standard Screening)

Best for general purity checks and LC-MS compatibility.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)[1]

    • Note: TFA suppresses silanol activity, sharpening the amine peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 210 nm (Boc group has weak absorbance; carbamate carbonyl is the primary chromophore).

Protocol 2: High pH Condition (Peak Shape Optimization)

Best for maximizing retention and peak symmetry.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10)[1]

  • Mobile Phase B: Acetonitrile

  • Mechanism: At pH 10, the primary amine is neutral (

    
    ).[1] This drastically increases hydrophobicity (LogD increases), causing the molecule to elute later and with perfect symmetry.
    
  • Requirement: Must use a high-pH resistant column (e.g., Hybrid Silica).[1]

C. Visualizing the Separation Logic

The following diagram illustrates the decision process for isolating the target from common impurities.

SeparationLogicSampleCrude Reaction MixtureC18_AcidicC18 Column (pH 2.0)(Protonated Amine)Sample->C18_AcidicStandard ScreenC18_BasicHybrid C18 (pH 10)(Neutral Amine)Sample->C18_BasicShape OptimizationTarget_AcidTarget Molecule(Moderate RT, Tailing)C18_Acidic->Target_AcidIon-Exchange/Hydrophobic MixImpurityDi-Boc Byproduct(Very Long RT)C18_Acidic->ImpurityHydrophobicVoidVoidC18_Acidic->VoidHydrophilicTarget_BaseTarget Molecule(Long RT, Sharp Peak)C18_Basic->Target_BaseFully Hydrophobic InteractionC18_Basic->ImpurityElutes LatestC18_Basic->VoidRemains Polar

Figure 1: Separation logic comparing Acidic vs. Basic mobile phase strategies.

Experimental Troubleshooting Guide

Issue: Peak Tailing
  • Cause: The free primary amine is interacting with acidic silanols on the silica support.

  • Solution 1: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

  • Solution 2: Switch to Ammonium Formate buffer (pH 3.[1]8) instead of Formic Acid.

  • Solution 3: Increase column temperature to 40°C to improve mass transfer.

Issue: "Ghost" Peaks or Carryover
  • Cause: The lipophilic cyclopentyl/Boc groups can adsorb strongly to the injector loop or column frit.

  • Solution: Ensure the needle wash solvent contains at least 50% Acetonitrile or Methanol .

Issue: Low Sensitivity
  • Cause: The molecule lacks a strong chromophore (no aromatic rings).

  • Solution: Use CAD (Charged Aerosol Detection) or ELSD if available.[1] If using UV, stick to 205-210 nm and ensure high-purity solvents to minimize baseline drift.[1]

Structural Interaction Map

Understanding how the functional groups dictate retention helps in predicting shifts when the structure is modified.

InteractionMapMoleculetert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamateBocBoc Group(Hydrophobic)Molecule->BocCyclopentylCyclopentyl Ring(Steric Bulk + Hydrophobic)Molecule->CyclopentylAminePrimary Amine (-NH2)(Basic/Polar)Molecule->AmineC18C18 Stationary PhaseBoc->C18Strong RetentionCyclopentyl->C18Strong Retention(+ Steric Selectivity)Amine->C18Silanol Tailing (Unwanted)MobilePhaseMobile Phase (H+)Amine->MobilePhaseSolubility (Pull)

Figure 2: Functional group contributions to HPLC retention mechanism.

References

  • PubChem. (2025).[1][2] Compound Summary: tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate (Analog Data).[1] National Library of Medicine.[2] [1][3]

  • BenchChem. (2025).[1][4] Stability and Storage of Boc-Protected Diamines: A Technical Guide.

  • Dolan, J. W. (2020).[1] Rules of Thumb for Reversed-Phase LC: Mobile Phase Effects on Retention of Amines. LCGC North America.

  • ResearchGate. (2007).[1] Selective Mono-BOC Protection of Diamines: Synthetic Protocols and Characterization. Synthetic Communications.[5]

Comparative Guide: N-Cyclopropyl vs. N-Cyclopentyl Boc-Ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between N-cyclopropyl and N-cyclopentyl Boc-ethylenediamine is rarely arbitrary. While both serve as protected diamine linkers, they impart drastically different physicochemical and metabolic profiles to the final drug candidate.

  • N-Cyclopropyl Boc-ethylenediamine is the "electronic modulator." It lowers the basicity of the amine (pKa ~9.1), reduces lipophilicity, and provides rigid steric bulk.[1] However, it carries a risk of mechanism-based CYP inhibition via radical ring opening.[1]

  • N-Cyclopentyl Boc-ethylenediamine is the "lipophilic anchor." It behaves as a classic secondary aliphatic amine (pKa ~10.6), significantly increases LogP, and adopts a flexible "envelope" conformation.[1] Its primary metabolic liability is standard oxidative hydroxylation.

This guide provides a technical breakdown of these differences to support rational scaffold selection.

Physicochemical Profile & Structural Analysis[2]

The fundamental difference lies in the hybridization of the cycloalkyl ring carbons.

2.1 Comparative Data Table
PropertyN-Cyclopropyl Boc-EDAN-Cyclopentyl Boc-EDAImpact on Drug Design
Molecular Formula


Cyclopentyl adds ~28 Da.
pKa (Secondary Amine) ~9.1 (Lower)~10.6 (Higher)Cyclopropyl reduces basicity, improving permeability and reducing hERG risk.
ClogP (Approx) 1.22.1Cyclopentyl increases lipophilicity significantly (~0.9 log units).
Ring Strain ~27.5 kcal/mol~6.2 kcal/molCyclopropyl is highly strained; Cyclopentyl is relaxed.
Electronic Character

-acceptor (

-like)

-donor (

)
Cyclopropyl withdraws electron density from the nitrogen.
Conformation Rigid / BisectedFlexible / EnvelopeCyclopropyl locks the N-lone pair orientation.
2.2 The "Walsh Orbital" Effect (Mechanism)

The cyclopropyl group is not a standard alkyl group. The C-C bonds possess significant


-character (Walsh orbitals), leaving the C-H bonds with high 

-character.
  • Electronic Consequence: The cyclopropyl group acts as an electron-withdrawing group (similar to a vinyl group) relative to the nitrogen. This delocalization of the nitrogen lone pair into the ring's antibonding orbitals lowers the pKa by approximately 1.5 units compared to the cyclopentyl analog.

  • Steric Consequence: The cyclopropyl group forces the N-H bond to eclipse the ring (bisected conformation) to maximize this orbital overlap, creating a rigid directional vector for the amine.

Decision Logic: Scaffold Selection

Use the following logic flow to determine which reagent suits your lead optimization program.

ScaffoldSelection Start Start: Optimization Goal CheckBasicity Is the amine too basic? (hERG risk / Permeability issues) Start->CheckBasicity CheckMetab Metabolic Hotspot? CheckBasicity->CheckMetab No (pKa OK) SelectCyclopropyl Select N-Cyclopropyl (Lower pKa, Rigid, Compact) CheckBasicity->SelectCyclopropyl Yes (Need pKa < 9.5) CheckSpace Steric Constraints? CheckMetab->CheckSpace Need Lipophilicity CheckMetab->SelectCyclopropyl Block Oxidation (C-H strong) CheckSpace->SelectCyclopropyl Tight Pocket SelectCyclopentyl Select N-Cyclopentyl (Higher LogP, Flexible, Bulkier) CheckSpace->SelectCyclopentyl Fill Hydrophobic Pocket

Figure 1: Decision tree for selecting between cyclopropyl and cyclopentyl linkers based on medicinal chemistry parameters.

DMPK & Metabolic Liabilities

The metabolic fates of these two moieties are distinct.[2] Understanding this is critical for predicting clearance (CL_int).

4.1 N-Cyclopropyl: The "Suicide Substrate" Risk

While the cyclopropyl C-H bonds are strong (homolytic bond dissociation energy ~106 kcal/mol) and resistant to direct oxidation, the ring is prone to Single Electron Transfer (SET) mechanisms.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the nitrogen to a radical cation. The cyclopropyl ring then undergoes rapid fragmentation (ring opening) to form a carbon-centered radical.

  • Result: This radical can covalently bind to the heme iron of the CYP enzyme, causing Mechanism-Based Inhibition (MBI) .

  • Mitigation: Check for Time-Dependent Inhibition (TDI) early in the cascade if using the cyclopropyl scaffold.

4.2 N-Cyclopentyl: Classical Hydroxylation

The cyclopentyl ring behaves like a standard alkane.

  • Mechanism: CYP-mediated hydroxylation, typically at the C3 or C4 position (furthest from the steric bulk of the nitrogen).

  • Result: Formation of stable hydroxylated metabolites, which are often excreted.[1] This does not typically cause enzyme inactivation but increases clearance.

Experimental Protocols
5.1 Reactivity & Coupling (Nucleophilicity)

Due to the lower pKa (9.1), the N-cyclopropyl amine is less nucleophilic than the N-cyclopentyl amine (10.6).

  • Implication: In

    
     reactions (e.g., displacing a chloropyrimidine), the N-cyclopentyl variant will react faster.[1] The N-cyclopropyl variant may require higher temperatures or stronger bases (e.g., LiHMDS instead of DIPEA) to force the reaction.
    
5.2 Standard Coupling Protocol (General Procedure)

Note: This protocol assumes the coupling of the free secondary amine to an aryl halide (


).

Materials:

  • Reagent A: N-Cyclopropyl (or Cyclopentyl) Boc-ethylenediamine.

  • Reagent B: 2,4-Dichloropyrimidine (Electrophile).[1]

  • Base: DIPEA (for Cyclopentyl) or

    
    /DMSO (for Cyclopropyl).
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the Electrophile in dry DMSO (0.2 M concentration).

  • Addition: Add 1.1 eq of the Boc-diamine.

  • Base Selection:

    • For Cyclopentyl: Add 2.5 eq DIPEA. Stir at 60°C.

    • For Cyclopropyl: Add 2.0 eq anhydrous

      
      . Heat to 90°C. (The higher energy is required due to reduced nucleophilicity).
      
  • Monitoring: Monitor by LCMS. The Cyclopropyl adduct typically elutes earlier than the Cyclopentyl adduct due to lower LogP.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over

    
    .
    
5.3 Deprotection (Boc Removal)

The presence of the basic secondary amine after deprotection requires careful handling during the workup to avoid loss into the aqueous layer.

  • Reaction: Dissolve intermediate in DCM. Add TFA (1:4 ratio v/v). Stir 1h.

  • Quench: Concentrate in vacuo.

  • Free Basing (Critical Step):

    • Cyclopentyl (pKa ~10.6): Requires high pH (>12) to fully extract into organic layer. Use 1M NaOH.[3]

    • Cyclopropyl (pKa ~9.1): Can be extracted at pH ~10.[4] Use Saturated

      
      .
      
    • Warning: Both are water-soluble small molecules. If the lipophilic tail is small, use "Salting Out" extraction (DCM/iPrOH 3:1 + solid NaCl).

Metabolic Pathway Visualization

Metabolism CycPr N-Cyclopropyl Amine CYP CYP450 (Oxidation) CycPr->CYP CycPe N-Cyclopentyl Amine CycPe->CYP Radical N-Radical Cation CYP->Radical SET Mechanism Hydroxyl C3-Hydroxylation -> Clearance (Stable Metabolite) CYP->Hydroxyl Cyclopentyl Path RingOpen Ring Opening -> Covalent CYP Adduct (Toxicity/Inhibition) Radical->RingOpen Cyclopropyl Path

Figure 2: Divergent metabolic pathways. Cyclopropyl amines risk mechanism-based inhibition, while cyclopentyl amines undergo standard clearance.[1]

References
  • Talele, T. T. (2016).[1][5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6][7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[8]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Comparison of small ring pKa effects). Link

  • Orrling, K. M., et al. (2012).[1] The impact of cycloalkyl rings on the physical and chemical properties of drug-like molecules. MedChemComm, 3, 814-819.[1] Link

  • Kalgutkar, A. S., et al. (2005).[1] Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry, 5(4), 363-381.[1] (Discussion on Cyclopropylamine bioactivation). Link

Sources

In-Depth Guide: TLC Visualization Methods for Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic chemistry and drug development, the tert-butoxycarbonyl (Boc) group is a ubiquitous protecting group for primary and secondary amines. However, tracking Boc-protected intermediates via Thin Layer Chromatography (TLC) presents a unique analytical challenge. Unlike Fmoc or Cbz groups, the Boc moiety lacks a UV-active chromophore (absorbing at 254 nm). Furthermore, the carbamate linkage masks the amine's nucleophilicity, rendering standard room-temperature amine stains inert.

This guide provides an objective comparison of visualization methods, detailing the chemical causality behind each protocol to ensure robust and self-validating experimental workflows.

Mechanistic Principles of Boc-Amine Visualization

To visualize a Boc-amine specifically, the protecting group must be cleaved in situ on the silica gel plate. This is achieved through thermal pyrolysis (typically >150°C) combined with acid catalysis. When a TLC plate is treated with an acidic stain and subjected to high heat, the Boc group degrades into isobutylene gas and carbon dioxide. The newly liberated free amine then undergoes a condensation reaction with the stain to produce a visible chromophore (1)[1].

Mechanism N1 Boc-Protected Amine (UV Inactive / Masked) N2 In Situ Deprotection (Free Amine + CO2) N1->N2 Heat (>150°C) + Acid Catalyst N3 Ruhemann's Purple (Visible Complex) N2->N3 Ninhydrin Condensation

Mechanistic pathway of in situ Boc deprotection and Ninhydrin visualization.

Comparative Analysis of Visualization Methods

Selecting the optimal stain requires balancing sensitivity against specificity. Below is a quantitative and qualitative comparison of the most effective methods for Boc-amines.

Visualization MethodSensitivity LimitSpecificity for AminesHeating RequiredMechanism of Action
Acidic Ninhydrin ~10–50 ngHigh (1° / 2° Amines)Yes (>150°C)Thermal deprotection & imine condensation
CAM Stain ~1–10 ngLow (General Oxidizer)YesRedox oxidation of organic frameworks
PMA Stain ~50–100 ngLow (General Oxidizer)YesRedox oxidation
Iodine (

)
~100–500 ngLow (General Affinity)NoReversible complexation with lone pairs

Deep-Dive: Methodologies & Causality

Acid-Accelerated Ninhydrin (The Specific Standard)

Standard ninhydrin solutions fail to detect Boc-amines at room temperature. However, by incorporating glacial acetic acid into the stain and applying vigorous heat, the Boc group is pyrolyzed, allowing the free amine to react (). Ninhydrin specifically reacts with primary and secondary amines to produce a colored spot, making it an excellent choice for confirming the formation of the free amine (2)[2].

Self-Validating System: This differential heating response acts as a built-in control. Immediate staining without heat indicates a free amine impurity (or premature deprotection), while delayed staining (only after intense heating) confirms the presence of an intact Boc-amine.

Protocol:

  • Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid (3)[3]. Stir until completely homogenous. Store in a brown glass bottle at 4°C.

  • Execution: Develop the TLC plate and dry completely to remove eluent (especially basic modifiers like Et₃N, which neutralize the acid catalyst).

  • Staining: Dip the plate into the ninhydrin solution and wipe the back with a paper towel to prevent background pooling.

  • Visualization: Heat vigorously with a heat gun (~200°C). Primary Boc-amines will appear as pink/purple spots, while secondary Boc-amines often appear yellow or brown (4)[4].

Ceric Ammonium Molybdate / CAM (The Sensitive Generalist)

When amine specificity is not required (e.g., tracking overall reaction progress), CAM (Hanessian's Stain) is the gold standard for sensitivity. It operates via a redox mechanism where Ce(IV) oxidizes the organic molecule and is reduced to Ce(III), while Mo(VI) is reduced to Mo(V), forming a deeply colored molybdenum blue complex.

Protocol:

  • Preparation: Dissolve 0.5 g of Ceric Ammonium Nitrate and 24 g of Ammonium Molybdate in 500 mL of distilled water. Carefully add 28 mL of concentrated sulfuric acid (H₂SO₄) while stirring.

  • Execution: Dip the developed and dried TLC plate into the CAM solution and wipe the back.

  • Visualization: Apply moderate heat evenly across the plate. Boc-amines will appear as dark blue or black spots against a light green/blue background. Expert Tip: Proper technique involves sweeping the heat gun evenly to prevent localized charring of the silica, which can produce false-positive dark spots.

Iodine Vapor (The Non-Destructive Screen)

For preparative TLC or when material recovery is paramount, iodine vapor provides a non-destructive screening method. Iodine reversibly complexes with the lone pairs on the carbamate oxygen and nitrogen, creating a transient brown spot.

Protocol:

  • Preparation: Add 5–10 g of elemental iodine crystals to a glass chamber containing 100 g of coarse silica gel (to increase surface area for sublimation).

  • Execution: Place the dried TLC plate into the sealed chamber. Allow 1–5 minutes for iodine vapors to complex with the organic spots.

  • Visualization: Remove the plate and immediately circle the brown spots with a pencil. The iodine will sublime away within minutes, leaving the compound intact for extraction.

Strategic Workflow for TLC Visualization

To minimize false negatives during reaction monitoring, follow this logical decision matrix to select the appropriate visualization technique.

Workflow Start Developed TLC Plate (Boc-Amine Mixture) UV UV Active Chromophore? Start->UV UV_Yes Visualize via UV Lamp (254 nm) UV->UV_Yes Yes Specific Require Amine Specificity? UV->Specific No Nin Ninhydrin + AcOH (Heat to 200°C) Specific->Nin Yes General Destructive Method Acceptable? Specific->General No CAM CAM / PMA Stain (Moderate Heat) General->CAM Yes (High Sensitivity) Iodine Iodine Chamber (Non-destructive) General->Iodine No (Recovery Needed)

Decision matrix for selecting TLC visualization methods for Boc-protected amines.

References

  • Org Prep Daily. "TLC Staining solutions." WordPress, September 2006.

  • BenchChem. "TLC monitoring of N-Boc-D-proline protection and deprotection reactions." BenchChem, 2025. 2

  • ChemicalDesk. "TLC Stains Preparation." ChemicalDesk, June 2011. 4

  • Curly Arrow. "Let's talk about TLCs Part 4 - Ninhydrin Stain." Blogspot, August 2008. 1

  • University of Washington. "TLC Stains." Washington.edu. 3

Sources

Safety Operating Guide

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Stop and Read: This compound contains two distinct functional groups that dictate its disposal pathway: a primary amine (basic, nucleophilic) and a Boc-carbamate (acid-labile).

CRITICAL WARNING: NEVER dispose of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate in acidic waste streams (e.g., aqueous HCl, H₂SO₄, or acidic organic mixtures like TFA/DCM).

  • Reason: Contact with strong acids cleaves the Boc group, generating isobutylene gas and carbon dioxide (

    
    ). In a sealed waste container, this rapid gas evolution will cause catastrophic over-pressurization and explosion .
    

Chemical Profile & Hazard Assessment

Before handling waste, you must validate the state of the chemical. Treat this substance as a "Research Chemical of Unknown Toxicity" if specific toxicological data is unavailable, adhering to the Precautionary Principle.

FeatureSpecificationDisposal Implication
Functional Groups

Amine (free), Boc-Carbamate (protected)
Basic Waste Stream Only. Segregate from acids and oxidizers.
Physical State Viscous Oil or Low-melting SolidMay require dissolution in a compatible solvent (e.g., Ethanol, Ethyl Acetate) for liquid waste transfer.
Reactivity Acid-Sensitive; NucleophilicGas Evolution Hazard. High risk of container rupture if mixed with acidic waste.
RCRA Status Not P-listed or U-listed (typically)Classify by characteristic: D001 (Ignitable, if in solvent) or Toxic (default assumption).

Waste Segregation Logic

Effective disposal begins at the bench. You must segregate this chemical into the correct stream to prevent cross-reactivity.

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste: tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Substance Liquid In Solution StateCheck->Liquid Dissolved StreamA Solid Hazardous Waste (Label: Toxic/Irritant Organic) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc, Hexane) SolventCheck->NonHalogenated No Halogens StreamB Halogenated Organic Waste (Check pH > 7) Halogenated->StreamB StreamC Non-Halogenated Organic Waste (Check pH > 7) NonHalogenated->StreamC

Figure 1: Decision logic for segregating Boc-diamine waste. Note the critical check for pH > 7 in liquid streams to ensure no acids are present.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (If Reactive)

If the material is pure/stable, skip to Phase 2. If it is part of a reaction mixture containing reagents (e.g., acid chlorides, active esters), follow this quenching step.

  • Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Dilution: Dilute with a non-reactive solvent (e.g., Ethyl Acetate or Ethanol).

  • Neutralization:

    • If acidic reagents were used previously, slowly add saturated Sodium Bicarbonate (

      
      ) or 1M NaOH until pH 
      
      
      
      8-9.
    • Observation: Watch for bubbling (

      
      ). Do not bottle waste until all bubbling has ceased. 
      
Phase 2: Packaging & Labeling

A. For Solid/Viscous Oil (Pure Substance):

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Transfer: Scrape viscous oil using a spatula; do not use excessive solvent to rinse unless necessary (minimizes waste volume).

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations like "Boc-amine".

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: 95%+ tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate.

B. For Liquid Waste (In Solution):

  • Container: Use a standard solvent waste carboy (HDPE preferred).

  • Compatibility Check: Ensure the carboy does NOT contain acidic waste (e.g., Piranha etch, Aqua Regia, or TFA waste).

  • Labeling:

    • List the solvent as the primary constituent (e.g., "70% Ethanol").

    • List the solute: "approx. 5% tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate".

    • Add Warning: "BASIC ORGANIC WASTE - DO NOT ADD ACID" .

Phase 3: Storage & Pickup
  • Cap Venting: If you suspect any residual slow reaction, use a vented cap (Safety Eco-Funnel) for the first 24 hours.

  • Satellite Accumulation Area (SAA): Store in a secondary containment tray.

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department.[1] Do not accumulate for more than 90 days (RCRA limit for Large Quantity Generators).

The "Why": Mechanism of Hazard

Understanding the chemistry prevents accidents. The diagram below illustrates why the "No Acid" rule is non-negotiable for Boc-protected amines.

BocDecomp BocAmine Boc-Protected Amine (Waste) Intermediate Unstable Carbamic Acid BocAmine->Intermediate Acidolysis (Fast) Acid Strong Acid (H+ Source) Acid->Intermediate Products Free Amine + Isobutylene (Gas) + CO2 (Gas) Intermediate->Products Decomposition Consequence PRESSURE EXPLOSION Products->Consequence In Sealed Container

Figure 2: Mechanism of Boc-decomposition. Mixing this waste with acid generates two moles of gas per mole of decomposition, rapidly pressurizing sealed vessels.

Emergency Spill Procedures

Scale: Minor Spill (< 100 mL/g) inside a fume hood.

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Liquid: Surround with absorbent pads or vermiculite.[1]

    • Solid/Oil: Cover with a paper towel to prevent spread.

  • Cleanup:

    • Wipe up using pads dampened with Ethanol (effective for solubilizing the lipophilic Boc-cyclopentyl chain).

    • Place all contaminated pads into a Ziploc bag, then into the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with soap and water.[2][3]

Regulatory & Compliance Context (USA)

  • RCRA Classification: This material is likely a Non-Listed hazardous waste but exhibits characteristics of Toxicity (if tested) or Ignitability (if in flammable solvent, D001).

  • EPA Waste Code: If dissolved in spent solvents, apply the codes for the solvent (e.g., F003 for Acetone/Ethyl Acetate, F002 for DCM).

  • Drain Disposal: ILLEGAL. Organic amines are toxic to aquatic life and disrupt municipal water treatment bacteria.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Personal protective equipment for handling tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling of tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

As a drug development professional, handling bifunctional building blocks like tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (CAS: 245070-80-8)[1] requires a rigorous understanding of both its synthetic utility and its toxicological profile. This compound, featuring a molecular weight of 228.33, is widely used in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs).

This guide provides a self-validating, mechanistic approach to laboratory safety, moving beyond basic compliance to explain the causality behind each safety protocol.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the chemical behavior of the molecule:

  • Nucleophilicity & Alkalinity: While one nitrogen is protected by the tert-butyloxycarbonyl (Boc) group, the terminal primary amine remains unprotected and highly reactive. Upon contact with the moisture in skin or eyes, this amine undergoes rapid protonation. This localized alkalinity causes the saponification of cellular lipids, leading to severe irritation or chemical burns.

  • Enhanced Dermal Penetration: The presence of the lipophilic cyclopentyl ring and the bulky tert-butyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the chemical to bypass the skin's aqueous barriers and rapidly penetrate the lipid-rich stratum corneum, making dermal exposure a critical hazard.

Personal Protective Equipment (PPE) Requirements

In accordance with OSHA standard 29 CFR 1910.132, a comprehensive workplace hazard assessment mandates specific PPE to mitigate exposure to reactive organic amines[2][3].

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses with side shields are insufficient. Amines possess a distinct vapor pressure; ambient vapors or micro-droplets can bypass standard glasses, reacting with the aqueous environment of the eye to cause irreversible corneal necrosis.

  • Body Protection: A flame-resistant (FR) laboratory coat with tightly fitted cuffs and full-length trousers.

  • Respiratory Protection: All open handling must be conducted within a certified chemical fume hood. If engineering controls fail or ventilation is compromised, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory[2].

Quantitative Glove Compatibility Data

Because of the molecule's lipophilicity, standard thin-gauge gloves are highly susceptible to permeation. The table below summarizes the quantitative breakthrough data for handling lipophilic aliphatic amines.

Glove MaterialThicknessBreakthrough TimeOperational Recommendation
Butyl Rubber 14 mil> 480 minOptimal: Required for prolonged handling or bulk transfers.
Heavy Nitrile 8 mil> 120 minAcceptable: Suitable for short-duration tasks and splash protection.
Standard Nitrile 4 mil< 15 minNot Recommended: Rapid permeation risk due to lipophilicity.
Latex 5 mil< 10 minProhibited: Offers zero chemical resistance to organic amines.

Operational Workflow

The following step-by-step methodology ensures a closed-system approach to handling the chemical, minimizing both vapor release and degradation of the reagent.

Step 1: PPE Donning & Environmental Verification

  • Inspect butyl rubber or heavy nitrile gloves for micro-tears using the inflation method.

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

Step 2: Weighing & Transfer

  • Tare a clean, dry vial inside an analytical balance enclosure.

  • Working inside the fume hood, transfer the required mass of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate using a dedicated, clean spatula.

  • Causality: The free amine is hygroscopic and will absorb atmospheric carbon dioxide to form carbamate salts. Flush the source bottle with Argon or Nitrogen before sealing to preserve reagent integrity.

Step 3: Reaction Execution

  • Dissolve the reagent in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF) before adding coupling reagents (e.g., HATU, EDC). Keep the fume hood sash positioned as low as possible to create a physical blast shield.

Step 4: Decontamination

  • Rinse all spatulas and glassware with a 1M Hydrochloric Acid (HCl) solution before standard washing.

  • Causality: The acid converts residual free amine into a highly water-soluble, non-volatile ammonium chloride salt, eliminating odor and exposure risks for dishwashing personnel.

Workflow A Pre-Operation PPE & Hood Check B Weighing (Closed Balance) A->B C Transfer (Inert Gas Flush) B->C D Reaction Setup (Hood Sash Down) C->D E Decontamination (1M HCl Wash) D->E

Fig 1. Standard operational workflow for handling reactive Boc-protected amines under inert conditions.

Spill Mitigation & Disposal Plan

Following the definitive safety standards outlined in Prudent Practices in the Laboratory[4], spills involving reactive amines must be managed via immediate chemical neutralization rather than simple absorption.

Causality: Simply wiping up the spill leaves behind a microscopic film of the amine, which will continuously off-gas respiratory irritants. Applying a weak acid (such as 5% citric acid) instantly protonates the amine, converting the volatile free base into a stable, non-volatile salt.

Step-by-Step Spill Response:

  • Assess & Evacuate: If the spill exceeds 50 mL outside of a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Ventilate: For manageable spills inside the hood, ensure the exhaust is running at maximum capacity.

  • Neutralize: Liberally spray the spill zone with a 5% aqueous citric acid solution or sodium bisulfate. Wait 3–5 minutes for the acid-base neutralization to complete.

  • Absorb: Apply an inert absorbent pad or vermiculite over the neutralized liquid.

  • Dispose: Collect the saturated absorbent using a plastic scoop. Place it into a chemically compatible hazardous waste container, label it as "Solid Waste - Amine Salts," and seal tightly.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Minor Spill (< 50 mL) Assess->Small Large Major Spill (> 50 mL) Assess->Large Vent Maximize Hood Exhaust Small->Vent Evac Evacuate Area & Call EHS Large->Evac Neutralize Neutralize with 5% Citric Acid Vent->Neutralize Absorb Absorb & Dispose as HazMat Neutralize->Absorb

Fig 2. Decision matrix and mitigation pathway for tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate spills.

References

  • Cal Pac Lab. "tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate, 95% Purity". Calpaclab.com. 1

  • Sigma-Aldrich. "Tert-butyl n-(2-aminoethyl)carbamate Product Specifications". Sigmaaldrich.com.

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment". CDC.gov. 2

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". OSHA.gov. 3

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.